Dalpiciclib
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 10 investigational indications.
cyclin-dependent kinase 4 and 6 inhibito
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperidin-4-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O2/c1-15-20-14-28-25(29-21-8-7-18(13-27-21)17-9-11-26-12-10-17)30-23(20)31(19-5-3-4-6-19)24(33)22(15)16(2)32/h7-8,13-14,17,19,26H,3-6,9-12H2,1-2H3,(H,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJLSPUSUBJWHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)C4CCNCC4)C5CCCC5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1637781-04-4 | |
| Record name | Dalpiciclib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1637781044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DALPICICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZHA5P4PFX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Trajectory of Dalpiciclib (SHR6390): From Discovery to Clinical Validation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Dalpiciclib (SHR6390) is a novel, orally administered, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Developed by Jiangsu Hengrui Medicine Co., Ltd., it represents a significant advancement in the landscape of targeted cancer therapies, particularly for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer.[3] By targeting the core machinery of the cell cycle, this compound effectively induces G1 phase arrest, thereby inhibiting the proliferation of cancer cells.[4] This technical guide provides a comprehensive overview of the discovery and development timeline of this compound, detailing key preclinical and clinical milestones, experimental methodologies, and quantitative data.
Discovery and Preclinical Development
The journey of this compound began with the identification of SHR6390 as a potent and selective dual inhibitor of CDK4 and CDK6. Preclinical investigations were designed to characterize its mechanism of action, evaluate its anti-tumor efficacy in various cancer models, and establish a preliminary safety profile.
In Vitro Efficacy
A battery of in vitro studies demonstrated the potent anti-proliferative activity of this compound across a panel of human cancer cell lines.
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CDK4 | - | 12.4 | [1] |
| CDK6 | - | 9.9 | [1] |
| Eca 109 | Esophageal Squamous Cell Carcinoma | Sensitive (exact value not specified) | [5] |
| Eca 9706 | Esophageal Squamous Cell Carcinoma | Resistant (exact value not specified) | [5] |
| KYSE-510 | Esophageal Squamous Cell Carcinoma | Data not specified | [5] |
| MCF7 | Breast Cancer | 115.4 | [5] |
| MCF7/TR (Tamoxifen-Resistant) | Breast Cancer | 229.5 | [5] |
| BT-474/T (Trastuzumab-Resistant) | Breast Cancer | 210.7 | [5] |
Cell Proliferation Assay:
-
Cell Lines and Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were seeded in 96-well plates and treated with escalating concentrations of this compound (e.g., 0-4 μM or 0-10 μM) for a specified duration (e.g., 72 hours or 6 days).[5]
-
Viability Assessment: Cell viability was determined using standard methods such as the MTT or CellTiter-Glo assay.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Western Blot Analysis of Phosphorylated Retinoblastoma Protein (pRb):
-
Cell Lysis: Treated cells were lysed to extract total protein.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were probed with primary antibodies against pRb (e.g., Ser780) and total Rb, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Efficacy
The anti-tumor activity of this compound was further evaluated in various human tumor xenograft models.
Table 2: Summary of In Vivo Xenograft Studies
| Xenograft Model | Cancer Type | Animal Model | Treatment Regimen | Key Findings | Reference |
| COLO 205 | Colon Cancer | Balb/cA-nude mice | 37.5, 75, 150 mg/kg, oral gavage, once daily | Dose-dependent tumor growth inhibition. At 150 mg/kg, regression of all tumor xenografts was observed. | [6] |
| U-87 MG | Glioblastoma | Balb/cA-nude mice | 37.5, 75, 150 mg/kg, oral gavage, once daily | Dose-dependent tumor growth inhibition. At 150 mg/kg, regression of all tumor xenografts was observed. | [6] |
| ES-2 | Ovarian Cancer | Not specified | Not specified | Not specified | [1] |
| MCF7/ARO | Breast Cancer | Nude mice | 75, 150 mg/kg, oral gavage, once daily | Dose-dependent tumor growth inhibition. | [6] |
| ESCC Xenografts | Esophageal Squamous Cell Carcinoma | Not specified | 150 mg/kg, oral gavage, once weekly for 3 weeks | Showed anti-tumor activity. Synergistic effects with paclitaxel or cisplatin. | [5] |
Human Tumor Xenograft Model:
-
Animal Model: Female athymic nude mice (e.g., Balb/cA) were used.
-
Tumor Implantation: Human tumor cells were subcutaneously injected into the flanks of the mice.
-
Treatment Administration: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally via gavage at specified doses and schedules.[5]
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Toxicity Assessment: Animal body weight and general health were monitored throughout the study.
Clinical Development
The clinical development of this compound has progressed through a series of well-designed clinical trials, primarily focusing on patients with advanced breast cancer.
Phase I: Dose Escalation and Safety (NCT02684266)
This first-in-human, open-label, dose-escalation study was conducted in Chinese patients with advanced breast cancer to determine the maximum tolerated dose (MTD), recommended Phase II dose (RP2D), and to evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of this compound.[7][8]
Table 3: Key Data from the Phase I Trial (NCT02684266)
| Parameter | Value | Reference |
| Patient Population | 40 Chinese patients with HR+/HER2- advanced breast cancer | [7] |
| Dose Escalation | 25 mg to 175 mg, once daily, 3 weeks on/1 week off | [7] |
| MTD | Not reached | [7] |
| RP2D | 150 mg once daily, 3 weeks on/1 week off | [8] |
| Disease Control Rate (DCR) at 150 mg | 80.0% (95% CI: 44.4–97.5) | [8] |
| Median PFS at 150 mg | 8.4 months (95% CI: 2.1–not reached) | [8] |
| Most Common Grade 3/4 AEs | Neutropenia (52.5%), Leukopenia (35.0%) | [8] |
Study Design:
-
A standard 3+3 dose-escalation design was employed.
-
Patients received a single dose of this compound in the first week, followed by continuous daily dosing for three weeks, and a one-week rest period in a 28-day cycle.[8]
Phase Ib: Combination Therapy (NCT03481998)
This multicenter, open-label, multi-cohort Phase Ib trial evaluated the safety and tolerability of this compound in combination with letrozole/anastrozole or fulvestrant in patients with HR+/HER2- advanced breast cancer.[9]
Table 4: Efficacy Results from the Phase Ib Trial (NCT03481998) with this compound 150 mg
| Combination Therapy | Patient Population | ORR | Median PFS | Reference |
| + Letrozole/Anastrozole | Untreated for advanced disease | 67.6% (95% CI 49.5–82.6) | 24.1 months (95% CI 16.9–46.0) | [9] |
| + Fulvestrant | Progressing after endocrine therapy | 53.3% (95% CI 26.6–78.7) | 16.7 months (95% CI 1.9–24.1) | [9] |
Phase III: Pivotal Trials
This randomized, double-blind, placebo-controlled Phase III trial investigated the efficacy and safety of this compound plus fulvestrant in patients with HR+/HER2- advanced breast cancer who had relapsed or progressed on prior endocrine therapy.[2][10][11]
Table 5: Key Results from the DAWNA-1 Trial
| Endpoint | This compound + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (95% CI) | p-value | Reference |
| Median PFS (months) | 15.7 | 7.2 | 0.42 (0.31–0.58) | < 0.0001 | [11] |
| ORR | 27.0% | 20.0% | - | - | [11] |
| Most Common Grade 3/4 AEs | Neutropenia (84.2%), Leukopenia (62.1%) | - | - | - | [10] |
This randomized, double-blind, placebo-controlled Phase III trial evaluated this compound in combination with letrozole or anastrozole as a first-line treatment for patients with HR+/HER2- advanced breast cancer.[12][13]
Table 6: Key Results from the DAWNA-2 Trial
| Endpoint | This compound + Letrozole/Anastrozole | Placebo + Letrozole/Anastrozole | Hazard Ratio (95% CI) | p-value | Reference |
| Median PFS (months) | 30.6 | 18.2 | 0.51 (0.38-0.69) | < 0.0001 | [13] |
| ORR (Investigator Assessed) | 57.4% | 47.7% | - | 0.0233 | [13] |
| Most Common Grade 3/4 AEs | Neutropenia, Leukopenia | - | - | - | [13] |
Mechanism of Action: The CDK4/6 Signaling Pathway
This compound exerts its anti-tumor effect by inhibiting the CDK4/6-Cyclin D-Rb-E2F signaling pathway, a critical regulator of the G1-S phase transition of the cell cycle.
Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and cell cycle progression.
Conclusion
This compound (SHR6390) has demonstrated a robust and consistent anti-tumor profile from preclinical studies through to large-scale Phase III clinical trials. Its development timeline showcases a systematic and successful progression, establishing it as a valuable therapeutic option for patients with HR+/HER2- advanced breast cancer. The comprehensive data gathered to date underscores its efficacy and manageable safety profile, solidifying its place within the armamentarium of CDK4/6 inhibitors. Further research will likely explore its potential in other cancer types and in combination with other novel agents.
References
- 1. A phase 1 study of this compound, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. esmo.org [esmo.org]
- 3. Advancements in this compound for the Treatment of Breast Cancer Patients: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A mass balance study of [14C]SHR6390 (this compound), a selective and potent CDK4/6 inhibitor in humans [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. A phase 1 study of this compound, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound in combination with letrozole/anastrozole or fulvestrant in HR-positive and HER2-negative advanced breast cancer: results from a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound or placebo plus fulvestrant in hormone receptor-positive and HER2-negative advanced breast cancer: a randomized, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. This compound plus letrozole or anastrozole versus placebo plus letrozole or anastrozole as first-line treatment in patients with hormone receptor-positive, HER2-negative advanced breast cancer (DAWNA-2): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
Dalpiciclib: A Technical Guide to its Chemical Properties, Mechanism of Action, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dalpiciclib (formerly SHR6390) is a potent and selective small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] By targeting the core machinery of the cell cycle, this compound has emerged as a significant therapeutic agent in the management of certain cancers, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[2][4] This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, IUPAC name, mechanism of action, and relevant preclinical data. Furthermore, it outlines detailed experimental protocols for key assays used to characterize its activity and provides a visual representation of its target signaling pathway.
Chemical Structure and IUPAC Name
This compound is a pyrido[2,3-d]pyrimidin-7-one derivative with the following chemical identity:
-
IUPAC Name: 6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperidin-4-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one[4]
-
Chemical Formula: C₂₅H₃₀N₆O₂
-
Molecular Weight: 446.55 g/mol
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| SMILES | CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)C4CCNCC4)C5CCCC5)C(=O)C[4] |
| InChI | InChI=1S/C25H30N6O2/c1-15-20-14-28-25(29-21-8-7-18(13-27-21)17-9-11-26-12-10-17)30-23(20)31(19-5-3-4-6-19)24(33)22(15)16(2)32/h7-8,13-14,17,19,26H,3-6,9-12H2,1-2H3,(H,27,28,29,30)[4] |
Mechanism of Action: Targeting the Cell Cycle Engine
This compound exerts its anti-neoplastic effects by selectively inhibiting the kinase activity of CDK4 and CDK6.[3] These kinases are pivotal regulators of the G1 phase of the cell cycle, responsible for the transition into the S phase where DNA replication occurs.
The canonical pathway involves the binding of D-type cyclins to CDK4/6, forming an active complex. This complex then phosphorylates the Retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for S-phase entry. Phosphorylation of pRb by the CDK4/6-cyclin D complex leads to its inactivation and the release of E2F, thereby allowing the transcription of target genes and progression of the cell cycle.
This compound, by inhibiting CDK4 and CDK6, prevents the phosphorylation of pRb. This maintains pRb in its active, hypophosphorylated state, keeping E2F sequestered and ultimately leading to a G1 cell cycle arrest. This cytostatic effect prevents tumor cell proliferation.
Quantitative Pharmacological Data
This compound demonstrates high potency and selectivity for CDK4 and CDK6. The following table summarizes key in vitro activity data.
Table 2: In Vitro Inhibitory Activity of this compound and Comparators
| Compound | Target | IC₅₀ (nM) | Reference |
| This compound | CDK4 | 12.4 | [3] |
| CDK6 | 9.9 | [3] | |
| Palbociclib | CDK4 | 11 | [5] |
| CDK6 | 15 | [5] | |
| Ribociclib | CDK4 | 10 | [5] |
| CDK6 | 39 | [5] | |
| Abemaciclib | CDK4 | 2 | |
| CDK6 | 10 |
Experimental Protocols
In Vitro CDK4/6 Kinase Assay for IC₅₀ Determination
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against CDK4/Cyclin D1 and CDK6/Cyclin D3.
Materials:
-
Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes
-
Retinoblastoma (Rb) protein substrate
-
This compound
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase reaction buffer.
-
In a 96-well plate, add the kinase reaction buffer, Rb substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the reaction by adding the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme.
-
Incubate for 20 minutes at 30°C.
-
Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 0.5% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate and wash several times with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Western Blot Analysis of pRb and E2F Downstream Targets
This protocol describes the detection of phosphorylated Rb (pRb) and downstream E2F target gene expression to confirm the mechanism of action of this compound in a cellular context.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pRb (Ser780), anti-total Rb, anti-E2F1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture MCF-7 cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound or DMSO for 24 hours.
-
Harvest cells and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pRb) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium iodide (PI) staining.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells and allow them to attach overnight.
-
Treat cells with this compound or DMSO for 24 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 phase is expected with this compound treatment.
In Vivo Antitumor Activity
This compound has demonstrated significant antitumor activity in various preclinical xenograft models. For instance, in models of HR-positive breast cancer, oral administration of this compound led to tumor growth inhibition.[3]
Experimental Workflow for a Xenograft Study
Conclusion
This compound is a highly potent and selective CDK4/6 inhibitor with a well-defined mechanism of action centered on the induction of G1 cell cycle arrest. Its chemical properties and robust preclinical data, both in vitro and in vivo, have established it as a significant therapeutic agent in oncology. The experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other CDK4/6 inhibitors in a research setting.
References
- 1. This compound in combination with letrozole/anastrozole or fulvestrant in HR-positive and HER2-negative advanced breast cancer: results from a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in this compound for the Treatment of Breast Cancer Patients: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 1 study of this compound, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. TARGETING CDK4 AND CDK6: FROM DISCOVERY TO THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetics and Oral Bioavailability of Dalpiciclib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalpiciclib (also known as SHR6390) is a novel, orally administered, and highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] By targeting the CDK4/6-retinoblastoma (Rb) pathway, this compound induces G1 phase cell cycle arrest and has demonstrated significant anti-tumor activity in various preclinical cancer models.[3][4] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and oral bioavailability of this compound, based on available scientific literature. The information presented herein is intended to support further research and development of this promising therapeutic agent.
Pharmacokinetic Profile
The preclinical pharmacokinetic profile of this compound has been primarily characterized in mouse models, demonstrating favorable properties that support its oral administration.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound in plasma and tumor tissue following a single oral administration in a xenograft mouse model.
| Parameter | Plasma | Tumor Tissue |
| Dose | 75 mg/kg | 75 mg/kg |
| Tmax (h) | 0.5 | ~2 |
| Cmax | 2305 ng/mL | 11067 ng/g |
| t1/2 (h) | ~3 | 8.6 |
| Animal Model | COLO 205 Xenograft Mice | COLO 205 Xenograft Mice |
Data extracted from Long, F., et al. (2019). Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models. Cancer Science, 110(4), 1420–1430.
Experimental Protocols
This section details the methodology employed in the key preclinical pharmacokinetic study of this compound.
Pharmacokinetic Analysis in Xenograft Mice
Objective: To determine the pharmacokinetic profile of this compound in plasma and tumor tissue.
Animal Model: Female BALB/c nude mice bearing COLO 205 human colorectal cancer xenografts.
Dosing:
-
A single oral dose of 75 mg/kg of this compound was administered to the tumor-bearing mice.
Sample Collection:
-
Blood and tumor tissue samples were collected at various time points post-administration.
Analytical Method:
-
The concentration of this compound in plasma and tumor tissue was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Parameter Calculation:
-
Standard non-compartmental analysis was used to determine the key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2).
Metabolism and Transporter Interactions
Understanding the metabolic pathways and transporter interactions of a drug candidate is crucial for predicting its in vivo behavior and potential drug-drug interactions.
Metabolism
In vivo studies have indicated that this compound is primarily metabolized in the liver.[1] The major enzyme responsible for its metabolism is Cytochrome P450 3A4 (CYP3A4).[1]
Transporter Interaction
Preclinical in vivo studies have shown that this compound is a substrate of P-glycoprotein (P-gp), an efflux transporter.[1] This interaction may have implications for the drug's distribution, particularly across the blood-brain barrier, where P-gp is highly expressed.[1] A preclinical tissue distribution study in rats indicated that while this compound was widely distributed in various tissues, it had limited brain penetration.[1]
Discussion and Future Directions
The available preclinical data indicate that this compound possesses favorable pharmacokinetic properties for an orally administered anti-cancer agent. It achieves high concentrations in tumor tissue relative to plasma, a desirable characteristic for targeted cancer therapy. The primary metabolism by CYP3A4 and its interaction with P-gp are important considerations for potential drug-drug interactions in future clinical development.
Further preclinical studies would be beneficial to provide a more complete picture of this compound's pharmacokinetic profile. Specifically, data on the absolute oral bioavailability in different species, as well as pharmacokinetic studies in non-rodent models such as dogs, would be valuable for interspecies scaling and prediction of human pharmacokinetics. The results of the unpublished tissue distribution study in rats, once available, will provide further insights into the disposition of this compound.
Conclusion
This compound demonstrates a promising preclinical pharmacokinetic profile, characterized by good oral absorption and significant tumor penetration in a mouse xenograft model. Its metabolism is primarily mediated by CYP3A4, and it is a substrate for the P-gp efflux transporter. These findings support the continued clinical development of this compound as a potential new therapy for various cancers. Further preclinical investigation into its absolute bioavailability and pharmacokinetics in other species will be instrumental in optimizing its clinical use.
References
- 1. A phase 1 study of this compound, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and disposition of dalcetrapib in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Antineoplastic Activity of Dalpiciclib: A Technical Guide
Introduction
Dalpiciclib (also known as SHR6390) is a novel, orally administered, highly selective small-molecule inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6).[1][2][3] Developed in China, it has demonstrated significant antineoplastic potency in a range of preclinical models, primarily through a retinoblastoma protein (Rb)-dependent mechanism.[1][2][3] This technical guide provides an in-depth overview of the preclinical studies that have characterized the antitumor activity of this compound, focusing on its mechanism of action, quantitative in vitro and in vivo data, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
This compound selectively targets CDK4 and CDK6, key regulators of the cell cycle.[4] In many cancers, the CDK4/6-Cyclin D-Rb-E2F pathway is dysregulated, leading to uncontrolled cell proliferation.[1][4] this compound intervenes by inhibiting CDK4 and CDK6, which prevents the phosphorylation of the retinoblastoma protein (Rb).[1][4] This action maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor.[4][5] The sequestration of E2F prevents the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, effectively inducing G1 phase arrest and inhibiting tumor cell proliferation.[6][7][8] Preclinical studies confirm that this compound's activity is potent in Rb-positive tumor cells, with a concomitant reduction in the levels of phosphorylated Rb.[1][6]
Quantitative Preclinical Data
This compound has demonstrated potent and selective inhibitory activity in both enzymatic and cell-based assays, which translates to significant antitumor effects in vivo.
Table 1: Enzymatic Inhibitory Activity
| Target | IC₅₀ (nM) | Citation |
| CDK4 | 12.4 | [3] |
| CDK6 | 9.9 | [3] |
Table 2: In Vitro Antiproliferative Activity
This compound has shown potent antiproliferative activity across a wide range of human cancer cell lines that are positive for Rb protein.[6][9]
| Cell Line | Cancer Type | IC₅₀ (nM) | Citation |
| MCF-7 | Breast Cancer (ER+) | Data not specified, but potent activity noted | [9] |
| COLO 205 | Colorectal Cancer | Data not specified, but potent activity noted | [9] |
| U-87 MG | Glioblastoma | Data not specified, but potent activity noted | [9] |
| Various | Rb-positive cell lines | Potent activity across a wide range | [6][7] |
Note: Specific IC₅₀ values for a broad panel of cell lines are detailed in the primary publication by Long F, et al. (2019), which is referenced in the search results.[1]
Table 3: In Vivo Antitumor Efficacy in Human Tumor Xenograft Models
Once-daily oral administration of this compound resulted in dose-dependent tumor growth inhibition (TGI) and, in some cases, marked tumor regression.[9] Its in vivo potency was found to be equivalent or slightly better than that of palbociclib.[3][9]
| Xenograft Model | Cancer Type | Dose (mg/kg, QD) | Tumor Growth Inhibition (TGI) | Outcome | Citation |
| U-87 MG | Glioblastoma | 37.5 | 53% | Inhibition | [9] |
| U-87 MG | Glioblastoma | 75 | 86% | Inhibition | [9] |
| U-87 MG | Glioblastoma | 150 | 133% | Regression | [9] |
| COLO 205 | Colorectal Cancer | Not specified | Not specified | Regression | [9] |
| MCF-7 | Breast Cancer (ER+) | Not specified | Not specified | Regression | [9] |
Experimental Protocols
The following sections describe the generalized methodologies for key preclinical experiments used to evaluate this compound.
Cell Proliferation Assay
To determine the antiproliferative activity of this compound, a sulforhodamine B (SRB) or MTT assay is typically employed.
-
Cell Plating: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO) for a period of 72 to 96 hours.[10]
-
Cell Fixation & Staining: After incubation, cells are fixed (e.g., with trichloroacetic acid) and stained with SRB, which binds to cellular proteins.
-
Measurement: The bound dye is solubilized, and the absorbance is read on a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined using non-linear regression analysis.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to assess the effect of this compound on cell cycle distribution.
-
Treatment: Cells are treated with this compound or a vehicle control for 24 to 48 hours.
-
Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and resuspended in a staining solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified to determine if the drug induces arrest at a specific phase, such as the G1 arrest expected for a CDK4/6 inhibitor.[6][10]
Western Blot Analysis
This technique is used to measure the levels of specific proteins, particularly the phosphorylation status of Rb, to confirm the mechanism of action.
-
Protein Extraction: Cells treated with this compound are lysed to extract total protein.
-
Quantification: Protein concentration is determined using a standard method (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-p-Rb (Ser780), anti-total Rb, anti-Actin).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.[10][11]
-
Analysis: The intensity of the protein bands is quantified to determine changes in protein expression or phosphorylation levels. A reduction in the p-Rb/total Rb ratio confirms target engagement.[6]
Human Tumor Xenograft Model
In vivo studies are critical for evaluating the antitumor efficacy of this compound in a physiological context.
-
Cell Implantation: Human tumor cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into groups and treated orally with this compound at various doses or a vehicle control, typically once daily.[9]
-
Monitoring: Tumor volume and animal body weight are measured regularly. Tumor volume is often calculated using the formula: (Length × Width²)/2.
-
Efficacy Evaluation: At the end of the study, the TGI is calculated. In some cases, tumors are excised for pharmacodynamic analysis (e.g., Western blot for p-Rb) to confirm target inhibition in the tumor tissue.[7][9]
Overcoming Therapeutic Resistance
Preclinical studies have also explored this compound's activity in models of acquired resistance to other therapies. This compound has been shown to overcome resistance to endocrine therapy (e.g., tamoxifen) in ER-positive breast cancer models and to HER2-targeting antibodies in HER2-positive models.[6][12] Furthermore, it demonstrates remarkable synergistic antitumor activity when combined with endocrine therapy.[6][7]
Conclusion
The comprehensive preclinical data for this compound (SHR6390) strongly support its role as a potent and selective CDK4/6 inhibitor. Through its targeted mechanism of inducing G1 cell cycle arrest via inhibition of Rb phosphorylation, this compound demonstrates significant antineoplastic activity in both in vitro and in vivo models of various cancers, particularly those that are Rb-proficient.[1][6][9] Its favorable efficacy, including the ability to cause tumor regression and overcome resistance to other targeted therapies, provided a solid rationale for its advancement into clinical trials.[3][9]
References
- 1. Advancements in this compound for the Treatment of Breast Cancer Patients: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. esmo.org [esmo.org]
- 3. A phase 1 study of this compound, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Isethionate? [synapse.patsnap.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of ribociclib and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Combined With Pyrotinib and Letrozole in Women With HER2-Positive, Hormone Receptor-Positive Metastatic Breast Cancer (LORDSHIPS): A Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
Dalpiciclib's Impact on the G1-S Phase Transition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transition from the G1 (Gap 1) to the S (Synthesis) phase of the cell cycle is a critical checkpoint that commits a cell to DNA replication and division.[1] Dysregulation of this transition is a hallmark of cancer, leading to uncontrolled cellular proliferation.[2][3] Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal regulators of this checkpoint.[4] Dalpiciclib (SHR6390) is a novel, orally administered, small-molecule inhibitor that demonstrates high selectivity for CDK4 and CDK6, representing a targeted therapeutic strategy to restore cell cycle control.[2][5] This guide provides an in-depth technical overview of this compound's mechanism of action, its quantitative effects on the G1-S transition, and the key experimental protocols used for its evaluation.
Core Mechanism of Action: Reinstating the G1 Checkpoint
This compound exerts its anti-tumor activity by specifically targeting the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway, which is a central control system for the G1-S transition.[6]
-
Inhibition of CDK4/6 Kinase Activity : In a normal G1 phase, mitogenic signals lead to the expression of D-type cyclins (Cyclin D1, D2, D3). These cyclins form active complexes with CDK4 and CDK6.[5][7] this compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of CDK4 and CDK6, preventing the formation of functional Cyclin D-CDK4/6 complexes.[8]
-
Prevention of Retinoblastoma (Rb) Protein Phosphorylation : The primary substrate of the active Cyclin D-CDK4/6 complex is the retinoblastoma tumor suppressor protein (Rb).[7][9] The kinase activity of CDK4/6 leads to the hyperphosphorylation of Rb.[2] this compound's inhibition of CDK4/6 maintains Rb in its active, hypophosphorylated state.[4][9]
-
Sequestration of E2F Transcription Factors : Hypophosphorylated Rb binds to the E2F family of transcription factors.[2][4] This binding prevents E2F from activating the transcription of a suite of genes essential for DNA synthesis and entry into the S phase (e.g., cyclins E and A, thymidine kinase, and dihydrofolate reductase).
-
Induction of G1 Cell Cycle Arrest : By keeping the E2F-regulated transcriptional program silenced, this compound effectively blocks the cell from passing the G1 restriction point. This results in a sustained G1 phase arrest, thereby halting cellular proliferation.[7][9] This cytostatic effect is particularly potent in cancer cells that are dependent on the CDK4/6-Rb pathway for growth, such as hormone receptor-positive (HR+) breast cancer.[2]
Signaling Pathway Visualization
The following diagram illustrates the G1-S transition pathway and the point of inhibition by this compound.
Quantitative Efficacy Data
The potency and efficacy of this compound have been quantified through various preclinical and clinical assays. The data below summarizes key findings.
| Parameter | Target/Cell Line | Value | Reference |
| IC₅₀ (Kinase Activity) | Cyclin D1/CDK4 | 12.4 nM | [2][7][10] |
| Cyclin D3/CDK6 | 9.9 nM | [2][7][10] | |
| IC₅₀ (Cell Proliferation) | MCF-7 (HR+ Breast Cancer) | 115.4 nM | [10] |
| BT-474 (HR+/HER2+ Breast Cancer) | 210.7 nM | [10] | |
| Cell Cycle Effect | Ki-67 Expression Change (Baseline vs. 2 weeks) | 17.5% to 1.8% | [3] |
| Clinical Endpoint | Complete Cell Cycle Arrest (CCCA) Rate (at 2 weeks) | 75% - 86.7% | [3][11] |
Key Experimental Methodologies
Evaluating the effect of this compound on the G1-S transition involves a series of established molecular and cellular biology techniques.
Experimental Workflow Visualization
The diagram below outlines a typical workflow for the preclinical assessment of a CDK4/6 inhibitor like this compound.
Protocol: In Vitro CDK4/6 Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on CDK4 and CDK6 enzymatic activity.
-
Reagents & Materials : Recombinant human Cyclin D1/CDK4 and Cyclin D3/CDK6 enzymes, Rb protein C-terminal fragment (substrate), ATP, this compound serial dilutions, kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure : a. Prepare a reaction plate by adding kinase buffer, substrate solution, and serially diluted this compound to appropriate wells. b. Initiate the kinase reaction by adding a mixture of the CDK4/6 enzyme and ATP. c. Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation. d. Stop the reaction and quantify the amount of ADP produced, which is proportional to kinase activity. Luminescent-based systems like ADP-Glo add a reagent that converts ADP to ATP, which then drives a luciferase reaction. e. Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the kinase activity.
Protocol: Cell Cycle Analysis by Flow Cytometry
This method measures the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
-
Reagents & Materials : Cancer cell lines (e.g., MCF-7), cell culture medium, this compound, phosphate-buffered saline (PBS), trypsin, 70% ethanol (ice-cold), and a DNA staining solution (e.g., PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A).
-
Procedure : a. Seed cells in multi-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 24-48 hours). c. Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation. d. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours. e. Wash the fixed cells with PBS to remove the ethanol. f. Resuspend the cells in the PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes. g. Analyze the samples on a flow cytometer. PI fluoresces when it intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.
-
Data Analysis : Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. Compare the cell cycle distribution between this compound-treated and control samples to quantify the G1 arrest.
Protocol: Western Blotting for Rb Phosphorylation
This technique is used to detect changes in the phosphorylation status of Rb, a direct downstream target of CDK4/6.
-
Reagents & Materials : Treated cell pellets, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein quantitation assay (e.g., BCA assay), SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (anti-phospho-Rb (Ser780), anti-total Rb, anti-β-actin), HRP-conjugated secondary antibodies, and an enhanced chemiluminescence (ECL) substrate.
-
Procedure : a. Lyse the cell pellets on ice and clarify the lysate by centrifugation. b. Determine the protein concentration of each sample. c. Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. d. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. e. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. f. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. g. Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C with gentle agitation. h. Wash the membrane multiple times with TBST. i. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane again with TBST. k. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. l. Strip the membrane (if necessary) and re-probe for total Rb and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the phospho-Rb signal to the total Rb signal to determine the relative level of Rb phosphorylation. A significant decrease in this ratio in this compound-treated samples indicates effective target engagement.
Conclusion
This compound is a potent and selective inhibitor of CDK4/6 that effectively induces G1 cell cycle arrest. Its mechanism of action is centered on preventing the phosphorylation of the Rb protein, which maintains the repression of E2F-mediated gene transcription required for S-phase entry. The quantitative data from both preclinical and clinical studies demonstrate its efficacy in halting cell proliferation in a targeted, Rb-dependent manner. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the molecular and cellular effects of this compound and other CDK4/6 inhibitors in drug development and cancer research.
References
- 1. A phase 1 study of this compound, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical efficacy and therapy response prediction of neoadjuvant this compound plus letrozole in postmenopausal patients with HR+/HER2- stage II-III breast cancer (DARLING 01): a single-arm, open-label, exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound Isethionate used for? [synapse.patsnap.com]
- 4. Advancements in this compound for the Treatment of Breast Cancer Patients: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esmo.org [esmo.org]
- 6. researchgate.net [researchgate.net]
- 7. The emerging CDK4/6 inhibitor for breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A mass balance study of [14C]SHR6390 (this compound), a selective and potent CDK4/6 inhibitor in humans [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Efficacy, Safety, and Biomarkers of Neoadjuvant this compound (CDK4/6 inhibitor) plus Aromatase Inhibitors in Operable HER2‐Negative Luminal B Breast Cancer: A Prospective, Single‐Center, Single‐Arm, Phase II Trial (DANCER) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ctDNA-Guided De-Escalation of Adjuvant Chemotherapy With this compound in HR-Positive/HER2-Negative Breast Cancer | MedPath [trial.medpath.com]
Methodological & Application
Application Notes and Protocols for Detecting pRb Levels Following Dalpiciclib Treatment using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the detection and quantification of total and phosphorylated Retinoblastoma protein (pRb) levels in cancer cell lines following treatment with Dalpiciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). The protocol outlines the experimental workflow from cell culture and drug treatment to protein extraction, Western blotting, and data analysis. Representative data is presented to illustrate the expected outcomes of this compound treatment on pRb phosphorylation at key serine residues. Furthermore, signaling pathway and experimental workflow diagrams are included to provide a clear visual representation of the underlying biological mechanisms and laboratory procedures.
Introduction
The Retinoblastoma protein (pRb) is a critical tumor suppressor that governs the G1/S checkpoint of the cell cycle.[1] Its function is tightly regulated by phosphorylation mediated by cyclin-dependent kinases (CDKs). In many cancers, the CDK4/6-cyclin D pathway is hyperactivated, leading to constitutive phosphorylation and inactivation of pRb, which in turn releases the E2F transcription factor and promotes uncontrolled cell proliferation.[2]
This compound is a potent and selective inhibitor of CDK4/6.[3] By inhibiting CDK4/6, this compound prevents the phosphorylation of pRb, maintaining it in its active, hypophosphorylated state.[2][3] This leads to the sequestration of E2F, cell cycle arrest at the G1 phase, and suppression of tumor growth.[2] Therefore, monitoring the phosphorylation status of pRb is a key pharmacodynamic biomarker for assessing the efficacy of this compound and other CDK4/6 inhibitors. Western blotting is a widely used and effective method for this purpose.
This application note provides a comprehensive protocol for performing a Western blot to analyze total pRb and phosphorylated pRb levels at serine 780 (Ser780), serine 795 (Ser795), and serines 807/811 (Ser807/811) in response to this compound treatment.
Signaling Pathway
The following diagram illustrates the Cyclin D-CDK4/6-pRb pathway and the mechanism of action of this compound.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human breast cancer cell lines such as MCF-7 (pRb-positive) or MDA-MB-231 (pRb-positive).
-
This compound: (Appropriate vendor)
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS): pH 7.4
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Kit: BCA (Bicinchoninic acid) assay kit.
-
SDS-PAGE Gels: 4-15% gradient polyacrylamide gels.
-
Transfer Buffer: Standard Tris-Glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.[4]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains casein, a phosphoprotein that can cause high background.[5]
-
Primary Antibodies:
-
Rabbit anti-phospho-pRb (Ser780)
-
Rabbit anti-phospho-pRb (Ser795)
-
Rabbit anti-phospho-pRb (Ser807/811)
-
Mouse anti-total pRb
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) detection reagent.
-
Imaging System: Chemiluminescence imager.
Procedure
1. Cell Culture and this compound Treatment:
-
Culture MCF-7 or MDA-MB-231 cells in their recommended growth medium until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 500 nM) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) should be included.
2. Protein Extraction:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube. This is the total protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation. Use separate membranes for each phospho-specific antibody and the total pRb antibody.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ). Normalize the intensity of the phospho-pRb bands to the total pRb band and the loading control (β-actin or GAPDH).
Experimental Workflow
The following diagram outlines the key steps in the Western blot protocol.
Data Presentation
The following tables summarize hypothetical quantitative data from a Western blot experiment investigating the effect of this compound on pRb phosphorylation in MCF-7 cells after 48 hours of treatment. Data is presented as the relative band intensity normalized to the loading control and then to the untreated control.
Table 1: Effect of this compound on Phospho-pRb (Ser780) Levels
| This compound (nM) | Relative p-pRb (Ser780) Intensity |
| 0 (Vehicle) | 1.00 |
| 10 | 0.75 |
| 100 | 0.30 |
| 500 | 0.10 |
Table 2: Effect of this compound on Phospho-pRb (Ser795) Levels
| This compound (nM) | Relative p-pRb (Ser795) Intensity |
| 0 (Vehicle) | 1.00 |
| 10 | 0.72 |
| 100 | 0.28 |
| 500 | 0.08 |
Table 3: Effect of this compound on Phospho-pRb (Ser807/811) Levels
| This compound (nM) | Relative p-pRb (Ser807/811) Intensity |
| 0 (Vehicle) | 1.00 |
| 10 | 0.80 |
| 100 | 0.35 |
| 500 | 0.12 |
Table 4: Effect of this compound on Total pRb Levels
| This compound (nM) | Relative Total pRb Intensity |
| 0 (Vehicle) | 1.00 |
| 10 | 0.98 |
| 100 | 0.95 |
| 500 | 0.92 |
Conclusion
This application note provides a detailed and robust protocol for the detection of total and phosphorylated pRb levels in response to this compound treatment. By following this protocol, researchers can effectively assess the pharmacodynamic effects of this compound and other CDK4/6 inhibitors on the pRb signaling pathway. The provided diagrams and data tables serve as a valuable resource for experimental planning and data interpretation. Accurate and reproducible measurement of pRb phosphorylation is essential for the preclinical and clinical development of this important class of cancer therapeutics.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Dalpiciclib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalpiciclib (also known as SHR6390) is a potent and selective oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] These kinases are key regulators of the cell cycle, and their dysregulation is a common feature in many cancers, leading to uncontrolled cell proliferation.[1][3] this compound, like other CDK4/6 inhibitors, functions by preventing the phosphorylation of the retinoblastoma (Rb) protein.[3][4] In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, thereby inhibiting the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle.[1][3] By inhibiting CDK4/6, this compound maintains Rb in its active state, leading to a G1 cell cycle arrest and suppression of tumor cell proliferation.[1][4] This targeted mechanism of action has shown significant promise, particularly in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer.[2][5]
Flow cytometry is a powerful technique for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[6] By staining cells with a fluorescent DNA-intercalating dye, such as propidium iodide (PI), the DNA content of individual cells can be quantified. This allows for the precise measurement of drug-induced effects on cell cycle progression. These application notes provide a detailed protocol for inducing and analyzing cell cycle arrest in cancer cell lines treated with this compound using flow cytometry.
Data Presentation
The following table summarizes the quantitative effects of this compound on the cell cycle distribution of BT474 breast cancer cells. The data is based on preclinical studies investigating the synergistic effects of this compound in combination with other targeted therapies. In these studies, the introduction of this compound significantly increased the proportion of cells in the G1 phase, demonstrating its efficacy in inducing cell cycle arrest.[5]
| Treatment Group | Cell Line | This compound Concentration (µM) | Duration (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | BT474 | 0 | 48 | ~45% | ~40% | ~15% |
| This compound | BT474 | 8 (IC50) | 48 | Significantly Increased | Significantly Decreased | No Significant Change |
| Pyrotinib | BT474 | 0.01 | 48 | ~50% | ~35% | ~15% |
| Pyrotinib + this compound | BT474 | 8 | 48 | ~75% | ~15% | ~10% |
Note: The approximate percentages for the control and combination treatment groups are extrapolated from graphical representations in the cited literature.[5] The IC50 for this compound in BT474 cells was determined to be 8 µM.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for analyzing its effects on the cell cycle.
References
- 1. A phase 1 study of this compound, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in combination with letrozole/anastrozole or fulvestrant in HR-positive and HER2-negative advanced breast cancer: results from a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress of this compound in treatment of breast cancer [manu41.magtech.com.cn]
- 4. Advancements in this compound for the Treatment of Breast Cancer Patients: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound partially abrogates ER signaling activation induced by pyrotinib in HER2+HR+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
Application Notes and Protocols for Adjuvant Therapy Experimental Models with Dalpiciclib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dalpiciclib is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle.[1] Dysregulation of the CDK4/6-retinoblastoma (Rb) pathway is a frequent event in hormone receptor-positive (HR+) breast cancer, leading to uncontrolled cell proliferation. By inhibiting CDK4/6, this compound prevents the phosphorylation of Rb, maintaining it in its active, hypophosphorylated state. This leads to the sequestration of the E2F transcription factor, thereby halting the cell cycle at the G1 phase and inhibiting the growth of cancer cells.[1] Clinical evidence has demonstrated the efficacy of this compound in combination with endocrine therapy in both advanced and early-stage HR+/HER2- breast cancer.[2][3][4] These application notes provide a comprehensive overview of experimental models and protocols for evaluating this compound in an adjuvant therapy setting.
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize key quantitative data from clinical trials and preclinical studies involving this compound.
Table 1: Clinical Efficacy of Adjuvant this compound in the DAWNA-A Trial [5]
| Endpoint | This compound + Endocrine Therapy (n=2640) | Placebo + Endocrine Therapy (n=2634) | Hazard Ratio (95% CI) | p-value |
| Invasive Disease-Free Survival (iDFS) | 0.56 (0.43-0.71) | < 0.0001 | ||
| 24-month iDFS Rate | 94.7% | 90.2% | ||
| 36-month iDFS Rate | 89.1% | 86.2% |
Table 2: Safety Profile of Adjuvant this compound in the DAWNA-A Trial [5]
| Adverse Event (Grade 3 or 4) | This compound + Endocrine Therapy | Placebo + Endocrine Therapy |
| Neutropenia | 84.2% | Not specified |
| Leukopenia | 62.1% | Not specified |
| Serious Adverse Events | 5.8% | 6.7% |
Table 3: Efficacy of First-Line this compound in the DAWNA-2 Trial [3][6]
| Endpoint | This compound + Letrozole/Anastrozole | Placebo + Letrozole/Anastrozole | Hazard Ratio (95% CI) |
| Median Progression-Free Survival (PFS) | 33.4 months | 19.3 months | 0.56 (0.44-0.72) |
| Objective Response Rate (ORR) | 59.7% | 49.7% |
Table 4: Preclinical and Phase I Dose-Finding Data for this compound
| Study Type | Model | Dose Range | Recommended Phase 2 Dose | Key Findings |
| Preclinical[1] | In vitro and xenograft models | Not specified | Not applicable | Demonstrated anti-tumor activity via Rb-dependent cytostasis. |
| Phase I[1][7] | Advanced HR+/HER2- Breast Cancer | 25-175 mg | 150 mg | Acceptable safety profile and dose-dependent plasma exposure. |
| Phase Ib[8] | Advanced HR+/HER2- Breast Cancer | 125-175 mg | 150 mg | Confirmed safety and efficacy in combination with endocrine therapy. |
Signaling Pathway and Experimental Workflow Diagrams
CDK4/6 Signaling Pathway
Caption: The CDK4/6 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for In Vivo Adjuvant Therapy Model
Caption: A representative workflow for an in vivo adjuvant therapy model using xenografts.
Logical Flow for Adjuvant Therapy Decision Making
Caption: A simplified logical flow for adjuvant therapy decision-making in HR+/HER2- breast cancer.
Experimental Protocols
Protocol 1: In Vivo Adjuvant Therapy Model with this compound using Orthotopic Xenografts
Objective: To evaluate the efficacy of this compound in preventing or delaying tumor recurrence and metastasis after surgical resection of the primary tumor in an orthotopic breast cancer mouse model.
Materials:
-
HR+/HER2- breast cancer cell line (e.g., MCF-7)
-
Female immunodeficient mice (e.g., NSG or BALB/c nude, 6-8 weeks old)
-
Matrigel
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Calipers
-
In vivo imaging system (optional, if using luciferase-tagged cells)
Procedure:
-
Cell Preparation: Culture MCF-7 cells under standard conditions. On the day of injection, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/50 µL.
-
Orthotopic Implantation: Anesthetize the mice. Inject 50 µL of the cell suspension into the fourth mammary fat pad.
-
Primary Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Surgical Resection: When primary tumors reach a volume of approximately 200-300 mm³, randomize the mice into treatment and control groups. Surgically resect the primary tumor under anesthesia.[9][10][11]
-
Adjuvant Treatment: One day post-surgery, begin adjuvant treatment.
-
Treatment Group: Administer this compound orally at a clinically relevant dose (e.g., 50-100 mg/kg, once daily) for a specified duration (e.g., 21 days on, 7 days off cycle). The dose may need to be optimized based on tolerability and efficacy in preliminary studies.
-
Control Group: Administer the vehicle control following the same schedule.
-
-
Monitoring for Recurrence and Metastasis: Monitor the mice for signs of tumor recurrence at the surgical site and for the development of metastases. If using luciferase-tagged cells, perform bioluminescent imaging weekly to monitor metastatic burden.
-
Endpoint Analysis: At the end of the study (defined by a predetermined time point or when mice in the control group show significant metastatic burden), euthanize the mice and perform the following analyses:
-
Quantify metastatic lesions in relevant organs (e.g., lungs, liver, bone).
-
Collect any recurrent tumors for further analysis.
-
Analyze tissues using immunohistochemistry for proliferation markers (Ki-67) and apoptosis markers (cleaved caspase-3).
-
Perform Western blot analysis on tumor lysates to assess the phosphorylation status of Rb and other relevant proteins in the CDK4/6 pathway.
-
Protocol 2: Immunohistochemistry for Ki-67 in Xenograft Tumors
Objective: To assess the proliferative index of tumor cells following this compound treatment.
Materials:
-
Paraffin-embedded tumor sections (5 µm)
-
Xylene
-
Graded ethanol series (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
3% Hydrogen peroxide
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibody: anti-Ki-67 antibody
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.[12]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a steamer or water bath at 95-100°C for 20-30 minutes).[13]
-
Peroxidase Blocking: Incubate the slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[12]
-
Blocking: Block non-specific binding by incubating the slides with a blocking solution for 30-60 minutes at room temperature.[12]
-
Primary Antibody Incubation: Incubate the slides with the primary anti-Ki-67 antibody (diluted according to the manufacturer's instructions) overnight at 4°C in a humidified chamber.[12]
-
Secondary Antibody Incubation: Wash the slides with PBS and incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Detection: Wash the slides and apply the DAB substrate. Monitor the color development under a microscope.
-
Counterstaining: Counterstain the slides with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then mount with a coverslip using mounting medium.
-
Analysis: Capture images using a microscope and quantify the percentage of Ki-67-positive cells.
Protocol 3: Western Blot for CDK4/6 Pathway Proteins in Tumor Lysates
Objective: To determine the effect of this compound on the phosphorylation of Rb and the expression of other key proteins in the CDK4/6 pathway.
Materials:
-
Frozen tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Rb (Ser807/811), anti-total Rb, anti-CDK4, anti-CDK6, anti-Cyclin D1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Protein Extraction: Homogenize the frozen tumor tissue in lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
The provided application notes and protocols offer a framework for the preclinical evaluation of this compound in adjuvant therapy models. The use of orthotopic xenograft models with surgical resection of the primary tumor closely mimics the clinical scenario of adjuvant treatment. The accompanying protocols for immunohistochemistry and Western blotting are essential for elucidating the pharmacodynamic effects of this compound on tumor cell proliferation and the CDK4/6 signaling pathway. These experimental models are crucial for further understanding the role of this compound in preventing breast cancer recurrence and for the development of more effective adjuvant treatment strategies.
References
- 1. A phase 1 study of this compound, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. esmo.org [esmo.org]
- 3. This compound Shows Continued Benefit in Advanced Breast Cancer Treatment - Conference Correspondent [conference-correspondent.com]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. Addition of First-Line this compound to Letrozole or Anastrozole in Hormone Receptor–Positive, HER2-Negative Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 7. X-MOL [m.x-mol.com]
- 8. This compound in combination with letrozole/anastrozole or fulvestrant in HR-positive and HER2-negative advanced breast cancer: results from a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Surgical Procedures and Methodology for a Preclinical Murine Model of De Novo Mammary Cancer Metastasis [jove.com]
- 10. Generating a Murine Orthotopic Metastatic Breast Cancer Model and Performing Murine Radical Mastectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemical Staining of Ki67 [bio-protocol.org]
- 13. sysy-histosure.com [sysy-histosure.com]
Troubleshooting & Optimization
Improving Dalpiciclib solubility in DMSO for in vitro assays
Welcome to the technical support center for Dalpiciclib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound for in vitro assays, with a specific focus on overcoming solubility challenges in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in DMSO?
This compound has been reported to have variable solubility in DMSO, which can be significantly improved with specific handling techniques. For the hydrochloride salt of this compound, a solubility of up to 5 mg/mL can be achieved by employing methods such as ultrasonication and warming the solution to 60°C[1]. Some suppliers offer pre-dissolved solutions at a concentration of 10 mM in DMSO[2]. However, it is crucial to note that the solubility can be greatly reduced if the DMSO is not fresh or has absorbed moisture[3].
Table 1: this compound Solubility in DMSO
| Compound Form | Solvent | Reported Concentration | Conditions Required |
|---|---|---|---|
| This compound hydrochloride | DMSO | 5 mg/mL (10.35 mM) | Ultrasonic and warming to 60°C[1] |
| this compound | DMSO | 10 mM | Available as a pre-made solution[2] |
Q2: I'm having trouble dissolving this compound in DMSO. What are the common causes?
Difficulty in dissolving this compound is a common issue that can often be traced back to the quality of the solvent.
-
DMSO Quality: The most frequent cause is the use of DMSO that has absorbed moisture. DMSO is highly hygroscopic and wet DMSO significantly reduces the solubility of many compounds, including this compound[3][4]. Always use fresh, anhydrous, research-grade DMSO.
-
Insufficient Energy Input: this compound may require physical assistance to dissolve fully. Without warming or sonication, the compound may not reach its maximum solubility and can appear as insoluble or as a suspension[1].
-
Low Temperature: Attempting to dissolve the compound at room temperature or lower may result in poor solubility.
Q3: My this compound stock solution in DMSO is clear, but it precipitates when added to my cell culture medium. Why is this happening and how can I prevent it?
This is a classic problem of aqueous solubility, not DMSO solubility. While this compound dissolves in the organic solvent DMSO, it may be poorly soluble in the aqueous environment of cell culture media[5]. When the concentrated DMSO stock is diluted into the medium, the DMSO concentration drops dramatically, and the compound crashes out of solution[5].
Troubleshooting Strategies:
-
Determine Maximum Tolerated DMSO Concentration: First, identify the highest percentage of DMSO your specific cell line can tolerate without affecting viability or experimental outcomes (typically between 0.1% and 0.5% v/v)[6][7].
-
Adjust Stock Concentration: Prepare a DMSO stock solution that is concentrated enough to allow for the desired final concentration in your assay while keeping the final DMSO percentage below the tolerated limit[5].
-
Improve Dilution Technique:
-
Serial Dilutions in DMSO: If creating a dose-response curve, perform the serial dilutions of your compound in 100% DMSO first. Then, add the small, equivalent volumes from each DMSO dilution to your culture wells[6].
Q4: How should I prepare a this compound stock solution for in vitro use?
Following a structured protocol that includes heating and sonication is critical for consistent results. Please refer to the detailed experimental protocol in the next section for a step-by-step guide.
Q5: What are the recommended storage conditions for this compound stock solutions?
Proper storage is essential to maintain the stability and activity of this compound. To prevent degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted into single-use volumes[2][3][4].
Table 2: Recommended Storage of this compound DMSO Stock Solutions
| Storage Temperature | Duration | Source(s) |
|---|---|---|
| -80°C | 6 - 12 months | [2][3] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound hydrochloride (MW: 483.01 g/mol )[1]. Adjust calculations based on the specific form and molecular weight of your compound.
Materials:
-
This compound hydrochloride powder
-
Anhydrous, sterile DMSO (Biotechnology Grade)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Water bath or heat block set to 60°C
-
Bath sonicator
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 483.01 g/mol × 1000 mg/g = 4.83 mg
-
-
Weighing: Carefully weigh out 4.83 mg of this compound hydrochloride powder and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of fresh, anhydrous DMSO to the tube containing the powder.
-
Vortexing: Briefly vortex the tube for 30 seconds to create a suspension.
-
Heating: Place the tube in a water bath or heat block set to 60°C for 10-15 minutes[1]. Periodically vortex the tube during this incubation to aid dissolution.
-
Sonication: Transfer the tube to a bath sonicator and sonicate for 15-20 minutes or until the solution is completely clear and free of visible particulates[1].
-
Final Check: Visually inspect the solution against a light source to ensure no undissolved material remains. If particulates are still present, repeat steps 5 and 6.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use, sterile cryovials. Store the aliquots at -80°C for long-term stability[2][3].
Visualized Workflows and Pathways
Experimental Workflow: this compound Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution in DMSO.
Signaling Pathway: this compound Mechanism of Action
Caption: this compound inhibits the CDK4/6-Rb pathway to cause G1 arrest.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Water-soluble organic solubilizers for in vitro drug delivery studies with respiratory epithelial cells: selection based on various toxicity indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Management of Hematological Toxicities in Dalpiciclib Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing hematological toxicities, particularly neutropenia, in animal studies involving the CDK4/6 inhibitor, Dalpiciclib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces neutropenia?
A1: this compound is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] These kinases are crucial for the progression of the cell cycle from the G1 to the S phase.[3] By inhibiting CDK4/6, this compound blocks the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest in hematopoietic progenitor cells in the bone marrow.[2] This cytostatic effect, rather than a cytotoxic one, temporarily halts the proliferation and differentiation of neutrophil precursors, resulting in a decrease in circulating neutrophils.[3][4]
Q2: How does this compound-induced neutropenia in animals differ from that caused by traditional chemotherapy?
A2: The neutropenia caused by this compound and other CDK4/6 inhibitors is typically reversible and has a different mechanism than that of traditional cytotoxic chemotherapy.[3][4] Chemotherapy agents often induce DNA damage, leading to apoptosis of rapidly dividing cells, including hematopoietic precursors.[3] In contrast, this compound's effect is primarily cytostatic, causing a temporary cell cycle arrest.[3][4] This means that upon withdrawal of the drug, the neutrophil precursors can resume proliferation, leading to a relatively rapid recovery of neutrophil counts.[3]
Q3: What is the expected timeline for the onset and recovery of neutropenia in animal models treated with this compound?
A3: While specific data for this compound in various animal models is limited in publicly available literature, the onset of neutropenia with CDK4/6 inhibitors in clinical studies is typically observed within the first two cycles of treatment, with the nadir (lowest neutrophil count) occurring around day 15.[5] Recovery is generally observed within a week after drug interruption.[5] Researchers should establish a similar timeline for their specific animal model and this compound dosing regimen through regular blood monitoring.
Q4: Is the use of Granulocyte Colony-Stimulating Factor (G-CSF) recommended for managing this compound-induced neutropenia in research animals?
A4: The use of G-CSF for CDK4/6 inhibitor-induced neutropenia is generally not recommended.[3] This is because the underlying mechanism is cell cycle arrest, not cell death. The neutrophil precursors are still present and will resume maturation once the drug is withdrawn. In veterinary oncology, G-CSF use is considered in cases of severe myelosuppression, such as after a drug overdose.[6]
Q5: What are the key monitoring parameters for hematological toxicity in animals receiving this compound?
A5: The primary monitoring tool is a Complete Blood Count (CBC) with a differential.[4] This should be performed at baseline and then regularly throughout the study, with increased frequency around the expected neutrophil nadir.[4] Key parameters to monitor include Absolute Neutrophil Count (ANC), white blood cell count (WBC), platelet count, and red blood cell count.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly Severe Neutropenia (Grade 4) | 1. Incorrect dosing or calculation error.2. Increased drug exposure due to animal-specific factors (e.g., altered metabolism).3. Synergistic toxicity with other administered agents. | 1. Immediately pause this compound administration.2. Verify the dose calculation and administration procedure.3. Increase the frequency of CBC monitoring.4. Provide supportive care as outlined in the protocols below.5. Consider a dose reduction for subsequent cycles once neutrophil counts recover.[5] |
| Febrile Neutropenia | 1. Severe neutropenia predisposing the animal to infection.2. Compromised immune system. | 1. This is a potential medical emergency. Consult with a veterinarian immediately.2. Administer broad-spectrum antibiotics as prescribed by the veterinarian.[8]3. Provide supportive care, including fluid therapy if necessary.[9] |
| Delayed Neutrophil Recovery | 1. Prolonged drug clearance in the animal model.2. Underlying bone marrow suppression.3. Concurrent illness or infection. | 1. Continue to withhold this compound.2. Perform a thorough health assessment of the animal.3. Consider a bone marrow assessment to evaluate hematopoietic progenitor cells. |
| Concurrent Anemia or Thrombocytopenia | 1. Off-target effects of this compound at high doses.2. General myelosuppression. | 1. Monitor CBC closely for all cell lineages.2. If severe, consider a dose reduction or discontinuation of this compound.3. Investigate for other potential causes of cytopenias. |
Quantitative Data Summary
Specific quantitative data on hematological toxicities of this compound in preclinical animal models is not extensively available in the public domain. The following tables are illustrative and based on typical grading systems used in toxicology studies. Researchers should establish their own dose-response curves.
Table 1: Illustrative Grading of Neutropenia in Rodents
| Grade | Absolute Neutrophil Count (ANC) (x 10³/µL) | Clinical Observation |
| 1 (Mild) | 1.0 - 1.5 | Generally asymptomatic |
| 2 (Moderate) | 0.75 - < 1.0 | Generally asymptomatic |
| 3 (Severe) | 0.5 - < 0.75 | Increased risk of infection |
| 4 (Life-threatening) | < 0.5 | High risk of spontaneous infection |
Table 2: Sample Monitoring Schedule for a 28-Day Dosing Cycle
| Study Day | Action |
| Day 1 | Baseline CBC, Administer first dose of this compound |
| Day 8 | CBC |
| Day 15 (Expected Nadir) | CBC |
| Day 22 | CBC |
| Day 28 (End of Cycle) | CBC |
Experimental Protocols
Protocol 1: Complete Blood Count (CBC) Analysis in Mice
-
Blood Collection:
-
Sample Analysis:
-
Analyze the sample as soon as possible, ideally within 2-4 hours of collection.[11]
-
Use an automated hematology analyzer calibrated for mouse blood.[11]
-
Key parameters to record are: White Blood Cell (WBC) count, Absolute Neutrophil Count (ANC), lymphocyte count, monocyte count, eosinophil count, basophil count, Red Blood Cell (RBC) count, hemoglobin, hematocrit, and platelet count.[7]
-
-
Quality Control:
Protocol 2: Bone Marrow Assessment in Rodents
-
Sample Collection (Terminal Procedure):
-
Euthanize the animal according to approved institutional guidelines.
-
Dissect the femur and tibia.
-
Clean the bones of surrounding muscle tissue.
-
-
Bone Marrow Aspiration:
-
Cut the ends of the bones.
-
Flush the bone marrow cavity with an appropriate buffer (e.g., PBS with 2% FBS) using a syringe and needle.
-
Collect the cell suspension in a sterile tube.
-
-
Cellularity and Cytology:
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Prepare bone marrow smears on glass slides.
-
Stain the smears with Wright-Giemsa or a similar hematological stain.
-
Perform a differential cell count under a microscope to assess the myeloid-to-erythroid ratio and the presence of different hematopoietic precursors.[12]
-
Protocol 3: Supportive Care for Neutropenic Animals
-
Housing:
-
House neutropenic animals in a clean, low-stress environment.
-
Consider individual housing to reduce the risk of infection transmission.
-
-
Monitoring:
-
Conduct daily health checks, observing for signs of infection such as lethargy, anorexia, fever, or diarrhea.[9]
-
-
Prophylactic Antibiotics:
-
In cases of severe (Grade 3 or 4) neutropenia, prophylactic broad-spectrum antibiotics may be considered in consultation with a veterinarian, even in the absence of fever.[8]
-
-
Febrile Neutropenia Management:
-
If an animal becomes febrile (a significant increase in body temperature) and is neutropenic, this should be treated as a medical emergency.
-
Immediate veterinary consultation is required.
-
Treatment typically involves parenteral broad-spectrum antibiotics and fluid support.[9]
-
Visualizations
References
- 1. This compound in combination with letrozole/anastrozole or fulvestrant in HR-positive and HER2-negative advanced breast cancer: results from a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 1 study of this compound, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Management of Adverse Events Due to Cyclin-Dependent Kinase 4/6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Management of Potential Toxicities and Drug Interactions Related to Cyclin‐Dependent Kinase 4/6 Inhibitors in Breast Cancer: Practical Considerations and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. MPD: JaxCC1: project protocol [phenome.jax.org]
- 8. Impact of Pretreatment Neutrophil Count on Chemotherapy Administration and Toxicity in Dogs with Lymphoma Treated with CHOP Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Support for the Neutropenic Cancer Patient [cliniciansbrief.com]
- 10. Bleeding the Laboratory Mouse: Not All Methods are Equal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 12. Best practices for evaluation of bone marrow in nonclinical toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preclinical Drug-Drug Interactions with Dalpiciclib
This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating potential drug-drug interactions (DDIs) with Dalpiciclib in a preclinical setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound and the key enzymes involved?
A1: Preclinical and clinical data indicate that this compound is predominantly metabolized in the liver. The primary enzyme responsible for its metabolism is Cytochrome P450 3A4 (CYP3A4).[1] Minor contributions to its metabolism are also made by CYP2C9 and CYP2C8.[1] Therefore, co-administration of drugs that are strong inhibitors or inducers of CYP3A4 may significantly alter the plasma concentrations of this compound, potentially impacting its efficacy and safety profile.
Q2: Is this compound a substrate or inhibitor of any major drug transporters?
A2: In vivo preclinical studies have shown that this compound is a substrate of P-glycoprotein (P-gp).[1] P-gp is an efflux transporter that can limit the absorption and brain penetration of its substrates. This suggests that co-administration with P-gp inhibitors could increase this compound's bioavailability and exposure, while P-gp inducers could decrease it. Information regarding this compound's interaction with other transporters, such as Breast Cancer Resistance Protein (BCRP), is not as readily available in the public domain.
Q3: What are the recommended in vitro assays to evaluate the DDI potential of this compound?
A3: To comprehensively assess the DDI potential of this compound, the following in vitro assays are recommended:
-
CYP Inhibition Assays: To determine if this compound inhibits major CYP isoforms.
-
CYP Induction Assays: To evaluate if this compound induces the expression of major CYP isoforms.
-
Transporter Interaction Assays: To confirm if this compound is a substrate or inhibitor of key uptake and efflux transporters like P-gp and BCRP.
Troubleshooting Guides
CYP Inhibition Assays
Problem: High variability in IC50 values for CYP inhibition across experiments.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent pre-incubation times | Standardize the pre-incubation time with human liver microsomes (HLMs) and NADPH. For time-dependent inhibition (TDI) assessment, a 30-minute pre-incubation is a common starting point. |
| Substrate concentration | Ensure the probe substrate concentration is at or below its Michaelis-Menten constant (Km) to ensure sensitivity to inhibition. |
| Microsomal protein concentration | Use a consistent and low concentration of HLMs to minimize non-specific binding of the test compound. |
| Solvent effects | Keep the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound consistent and low (typically ≤0.5%) across all wells to avoid solvent-mediated inhibition or activation of CYP enzymes. |
CYP Induction Assays
Problem: Low or no induction of CYP enzymes observed with positive controls (e.g., rifampicin for CYP3A4).
Possible Causes & Solutions:
| Cause | Solution |
| Hepatocyte viability | Ensure high viability of cryopreserved human hepatocytes upon thawing and throughout the culture period. Perform a cell viability assay (e.g., trypan blue exclusion) before and after the experiment. |
| Suboptimal inducer concentration | Verify the concentration and purity of the positive control inducer. Ensure it is used at a concentration known to cause robust induction. |
| Insufficient treatment duration | A typical treatment duration for CYP induction is 48-72 hours. Ensure the hepatocytes are exposed to the inducer for a sufficient period. |
| Assay sensitivity | For mRNA analysis, ensure the quality of extracted RNA and the efficiency of the qRT-PCR primers. For enzyme activity assays, ensure the substrate concentration and incubation time are optimized. |
Quantitative Data Summary
Note: The following tables contain exemplary data for illustrative purposes, as specific preclinical IC50, EC50, and Emax values for this compound are not publicly available. These values are representative of what would be generated in preclinical DDI studies.
Table 1: Exemplary In Vitro CYP Inhibition Profile of this compound
| CYP Isoform | IC50 (µM) | Inhibition Potential |
| CYP1A2 | > 50 | Low |
| CYP2B6 | > 50 | Low |
| CYP2C8 | 25 | Low |
| CYP2C9 | 15 | Low to Moderate |
| CYP2C19 | > 50 | Low |
| CYP2D6 | > 50 | Low |
| CYP3A4 (Midazolam) | 8 | Moderate |
| CYP3A4 (Testosterone) | 10 | Moderate |
Table 2: Exemplary In Vitro CYP Induction Profile of this compound in Human Hepatocytes
| CYP Isoform | EC50 (µM) | Emax (Fold Induction) | Induction Potential |
| CYP1A2 | > 20 | < 2 | Low |
| CYP2B6 | > 20 | < 2 | Low |
| CYP3A4 | 12 | 3.5 | Moderate |
Table 3: Exemplary In Vitro Transporter Interaction Profile of this compound
| Transporter | Test System | Substrate/Inhibitor | Result |
| P-gp (MDR1) | Caco-2 cells | Substrate | Efflux Ratio > 2 |
| P-gp (MDR1) | Vesicles | Inhibitor | IC50 > 10 µM |
| BCRP | MDCKII-BCRP cells | Substrate | Efflux Ratio < 2 |
| BCRP | Vesicles | Inhibitor | IC50 > 10 µM |
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against major human CYP isoforms.
Methodology:
-
Preparation: Pooled human liver microsomes are used as the enzyme source. A panel of specific probe substrates for each CYP isoform is prepared. This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Incubation: A reaction mixture containing human liver microsomes, phosphate buffer, and a specific CYP probe substrate is prepared.
-
Inhibition Assessment: Serial dilutions of this compound are added to the reaction mixture. The reaction is initiated by the addition of an NADPH-regenerating system.
-
Time-Dependent Inhibition (TDI): To assess TDI, this compound is pre-incubated with the microsomes and NADPH-regenerating system for a set time (e.g., 30 minutes) before the addition of the probe substrate.
-
Reaction Termination: After a specified incubation time, the reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The formation of the metabolite of the probe substrate is quantified using LC-MS/MS.
-
Data Analysis: The rate of metabolite formation in the presence of this compound is compared to the vehicle control. IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Protocol 2: In Vitro Cytochrome P450 Induction Assay
Objective: To evaluate the potential of this compound to induce the expression of CYP1A2, CYP2B6, and CYP3A4 in cultured human hepatocytes.
Methodology:
-
Cell Culture: Cryopreserved human hepatocytes are thawed and plated on collagen-coated plates. The cells are allowed to form a monolayer.
-
Treatment: Hepatocytes are treated with various concentrations of this compound, a vehicle control, and known positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, and rifampicin for CYP3A4) for 48-72 hours.
-
Endpoint Measurement (mRNA):
-
Total RNA is extracted from the hepatocytes.
-
Reverse transcription is performed to synthesize cDNA.
-
Quantitative real-time PCR (qRT-PCR) is used to measure the relative mRNA levels of the target CYP genes, normalized to a housekeeping gene.
-
-
Endpoint Measurement (Enzyme Activity):
-
Hepatocytes are incubated with a cocktail of specific probe substrates for the CYP enzymes of interest.
-
The formation of metabolites is measured by LC-MS/MS.
-
-
Data Analysis: The fold induction of mRNA or enzyme activity relative to the vehicle control is calculated. The concentration-response data are used to determine the maximum induction (Emax) and the concentration that produces 50% of the maximal response (EC50).
Visualizations
Caption: Metabolic pathway of this compound and potential DDIs.
Caption: Preclinical DDI assessment workflow.
References
Technical Support Center: Troubleshooting Inconsistent Results in Dalpiciclib Cell Viability Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address inconsistent results in Dalpiciclib cell viability assays.
Introduction to this compound and Cell Viability Assays
This compound (also known as SHR6390) is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Its primary mechanism of action is to block the phosphorylation of the retinoblastoma (Rb) protein, which prevents the release of transcription factor E2F.[3][4] This ultimately leads to cell cycle arrest in the G1 phase, thereby inhibiting the proliferation of cancer cells.[5][6] When assessing the in vitro efficacy of this compound, it is crucial to select an appropriate cell viability assay to ensure accurate and reproducible results.
The Critical Flaw of Metabolic Assays for CDK4/6 Inhibitors
A primary source of inconsistency in viability assays for this compound and other CDK4/6 inhibitors stems from the use of metabolic-based assays, such as MTT, XTT, and ATP-based assays (e.g., CellTiter-Glo).[7][8]
The Problem: this compound induces G1 cell cycle arrest, meaning the cells stop dividing. However, these arrested cells can continue to grow in size and metabolic activity, a phenomenon known as cellular overgrowth.[7][9] This leads to an increase in the number of mitochondria and consequently, higher levels of mitochondrial reductase activity and ATP production.[7]
Metabolic assays misinterpret this increased metabolic activity as cell proliferation, thereby masking the drug's cytostatic effect and leading to:
-
Artificially high cell viability readings.
-
Underestimation of this compound's potency.
-
Inaccurate and inconsistently high IC50 values.[7]
The Solution: It is strongly recommended to use assays that directly measure cell number or DNA content, as these are not confounded by changes in cell size or metabolic activity.[7][8]
Recommended Assays for this compound
-
Direct Cell Counting: Manually using a hemocytometer or an automated cell counter. This is the most direct method to quantify cell number.
-
DNA Content-Based Assays: Using fluorescent dyes that intercalate with DNA, such as Propidium Iodide (PI), followed by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle and can clearly show an accumulation of cells in the G1 phase.[10]
Troubleshooting Guide & FAQs
Here we address specific issues that researchers may encounter during their experiments with this compound.
FAQs
Q1: My IC50 values for this compound are much higher than expected and vary between experiments. What is the most likely cause?
A1: The most probable cause is the use of a metabolic-based cell viability assay (e.g., MTT, XTT, resazurin, or ATP-based assays). This compound causes G1 arrest where cells stop dividing but can increase in size and metabolic rate.[7][9] This leads to a false signal of proliferation and an artificially high IC50 value. To resolve this, switch to a DNA-based assay like direct cell counting or flow cytometry with Propidium Iodide (PI) staining to measure DNA content.[7]
Q2: I'm observing high variability between replicate wells in my assay plate. What can I do to improve consistency?
A2: High variability can be due to several factors:
-
Inconsistent Pipetting: Ensure your pipettes are calibrated and use consistent technique, especially when performing serial dilutions.
-
Edge Effects: Evaporation in the outer wells of a 96-well plate can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
-
Incomplete Drug Solubilization: this compound has been noted to have poor solubility in DMSO.[11] Ensure the compound is fully dissolved before adding it to the culture medium. Gentle warming and vortexing may be necessary.[12]
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Clumped cells will lead to uneven growth and inconsistent results.
-
Cell Seeding Density: The initial number of cells plated can significantly impact the final IC50 value.[13] It is crucial to optimize and maintain a consistent seeding density for each cell line across all experiments.
Q3: I'm having trouble dissolving this compound for my in vitro experiments. What is the recommended procedure?
A3: this compound is known to have limited solubility in DMSO.[11] To prepare a stock solution, it may be necessary to use techniques such as ultrasonic treatment and gentle warming (e.g., to 60°C) to ensure complete dissolution.[12] Always use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[11]
Q4: How long should I incubate my cells with this compound before measuring cell viability?
A4: The optimal incubation time can vary between cell lines and is dependent on their doubling time. Since this compound's primary effect is cytostatic (inhibiting cell division), a longer incubation period (e.g., 72 hours or more) is often required to observe a significant difference in cell number between treated and untreated wells. It is recommended to perform a time-course experiment (e.g., 24, 48, 72, and 96 hours) to determine the optimal endpoint for your specific cell line.
Q5: Can the type of cell culture medium affect my results?
A5: Yes, components in the cell culture medium can potentially interact with the drug or affect cell metabolism, which could influence results, particularly with metabolic assays.[14] For consistency, use the same batch and formulation of medium and serum for all related experiments.
Q6: Why are my results with this compound different from those with other CDK4/6 inhibitors like Palbociclib or Abemaciclib?
A6: While all three are CDK4/6 inhibitors, they have different potencies and selectivities for CDK4 versus CDK6, and may have different off-target effects.[15] For example, Abemaciclib has been shown to be more potent against CDK4 than CDK6 and can also restrict cellular overgrowth through off-target effects, which might make it appear more effective than Palbociclib in metabolic assays.[7] this compound has comparable potencies against CDK4 and CDK6.[1] These intrinsic differences can lead to varied responses in cell viability assays.
Quantitative Data Summary
The following tables summarize reported IC50 values for this compound. Note: These values are compiled from different studies and may have been obtained using various methodologies and incubation times, leading to inherent variability.
Table 1: Enzymatic Inhibition of this compound
| Target | IC50 (nM) |
| CDK4 | 12.4[1] |
| CDK6 | 9.9[1][12] |
Table 2: In Vitro Cell Viability of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 | Incubation Time |
| BT-474 | Breast Cancer (HER2+/HR+) | 8 µM[5] | Not Specified |
| MCF-7 | Breast Cancer (HR+) | 115.4 nM | 6 days |
| MCF-7/TR (Tamoxifen-Resistant) | Breast Cancer (HR+) | 229.5 nM | 6 days |
| BT-474/T (Trastuzumab-Resistant) | Breast Cancer (HER2+/HR+) | 210.7 nM | 6 days |
Experimental Protocols
Protocol 1: Cell Viability Assessment by Direct Cell Counting
This protocol provides a direct measure of cell proliferation and is recommended for assessing the effects of cytostatic agents like this compound.
Materials:
-
Hemocytometer
-
Trypan Blue solution (0.4%)
-
Microscope
-
Cell culture plates and reagents
-
This compound stock solution
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 24-well or 12-well) at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) at a concentration matching the highest concentration of the solvent in the drug-treated wells.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours).
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Neutralize trypsin with complete medium and resuspend the cells to create a single-cell suspension.
-
-
Staining: Mix a small volume of the cell suspension with an equal volume of Trypan Blue solution (1:1 ratio).
-
Counting:
-
Carefully load 10 µL of the stained cell suspension into the hemocytometer chamber.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the designated squares of the grid.
-
-
Calculation: Calculate the cell concentration (cells/mL) and total cell number for each treatment condition. Plot the cell number against the drug concentration to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This method quantifies the percentage of cells in each phase of the cell cycle, providing a clear readout of G1 arrest induced by this compound.
Materials:
-
Flow cytometer
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI with RNase A in PBS)
-
Ice-cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution
Procedure:
-
Cell Seeding and Treatment: Plate approximately 1x10^6 cells in a 6-well plate. Allow to adhere overnight, then treat with the desired concentrations of this compound and a vehicle control for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant, resuspend the cell pellet in 1 mL of cold PBS, and centrifuge again.
-
Fixation:
-
Discard the supernatant and resuspend the pellet in 400 µL of cold PBS.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.
-
Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes.
-
Discard the ethanol and wash the pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
-
Incubation: Incubate at room temperature for 15-30 minutes in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use software to gate on single cells and generate a histogram of DNA content to quantify the percentage of cells in G0/G1, S, and G2/M phases. An increase in the G1 population and a decrease in the S and G2/M populations indicate successful G1 arrest.
Visualizations
Caption: this compound's Mechanism of Action in the Cell Cycle Pathway.
Caption: Recommended Experimental Workflow for this compound Cell Viability Assays.
Caption: Logical Flowchart for Troubleshooting Inconsistent this compound Assay Results.
References
- 1. A phase 1 study of this compound, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound Isethionate used for? [synapse.patsnap.com]
- 3. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice [frontiersin.org]
- 5. This compound partially abrogates ER signaling activation induced by pyrotinib in HER2+HR+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A mass balance study of [14C]SHR6390 (this compound), a selective and potent CDK4/6 inhibitor in humans [frontiersin.org]
- 7. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. A phase 1 study of this compound, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: The Role of CDK6 Amplification in Dalpiciclib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of Cyclin-Dependent Kinase 6 (CDK6) amplification in conferring resistance to Dalpiciclib and other CDK4/6 inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing the emergence of this compound resistance in our cancer cell line model. Could CDK6 amplification be a potential mechanism?
A1: Yes, acquired amplification of the CDK6 gene is a documented mechanism of resistance to CDK4/6 inhibitors, including those structurally and functionally similar to this compound.[1][2][3] Prolonged exposure of cancer cell lines to CDK4/6 inhibitors can lead to the selection of clones with increased CDK6 copy number.[1][2][3] This amplification results in a significant increase in CDK6 protein expression, which can overcome the inhibitory effects of the drug.[1][2][3]
Troubleshooting Steps:
-
Assess CDK6 Expression: Perform Western blotting or immunohistochemistry (IHC) to compare CDK6 protein levels in your resistant cell lines versus the parental (sensitive) cell lines. A marked increase in the resistant lines is a strong indicator.
-
Analyze Gene Copy Number: Use Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) to determine the CDK6 gene copy number in your resistant and sensitive cells. An increased copy number in the resistant phenotype will confirm amplification.[3]
Q2: Our this compound-resistant cells show high levels of CDK6. How does this amplification lead to resistance at a molecular level?
A2: CDK6, along with CDK4, is a key driver of the cell cycle, specifically the G1 to S phase transition.[4][5] These kinases phosphorylate the Retinoblastoma protein (pRb).[5][6] this compound is a competitive inhibitor of the ATP-binding pocket of CDK4 and CDK6, preventing pRb phosphorylation and thus causing cell cycle arrest.[5][6]
When CDK6 is amplified, the cell produces an excess of CDK6 protein. This increased concentration of the target protein can effectively titrate out the inhibitor, meaning there is not enough drug at clinically relevant concentrations to inhibit all the CDK6 protein. This leads to the continued phosphorylation of pRb, release of the E2F transcription factor, and progression through the cell cycle, rendering the drug ineffective.[1][3]
Q3: We've confirmed CDK6 amplification in our resistant model. Is there a way to experimentally validate that this is the primary driver of resistance?
A3: Yes, you can perform knockdown or overexpression experiments to functionally validate the role of CDK6 in conferring resistance.
-
Knockdown of CDK6: Use techniques like shRNA or siRNA to specifically reduce the expression of CDK6 in your resistant cell lines. A restoration of sensitivity to this compound following CDK6 knockdown would strongly indicate that CDK6 amplification is the driver of resistance.[1][3]
-
Enforced Overexpression of CDK6: Conversely, you can introduce a CDK6 expression vector into the parental (sensitive) cell lines. If the overexpression of CDK6 alone is sufficient to make these cells resistant to this compound, it confirms its role in mediating resistance.[1][2][3]
Q4: We observed a decrease in Estrogen Receptor (ER) expression in our CDK6-amplified, this compound-resistant breast cancer cells. Is there a connection?
A4: Yes, a link between acquired CDK6 amplification and reduced ER signaling has been reported.[1][3] The mechanism is thought to be related to the hyperactivation of the CDK6-pRb-E2F pathway. E2F transcription factors have been suggested to play a role in regulating the expression of the estrogen receptor.[3] Therefore, the dysregulation of this pathway due to CDK6 amplification can lead to a downstream effect of reduced ER and Progesterone Receptor (PR) expression.[1][3] This is a critical observation, as it may suggest that sequential endocrine-based therapies could be less effective in this setting of acquired resistance.[1]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on CDK6 amplification and CDK4/6 inhibitor resistance.
Table 1: Impact of CDK6 Overexpression on Drug Sensitivity (IC50 Values)
| Cell Line | Condition | Drug | IC50 (nM) | Fold Change in Resistance |
| MCF-7 | Parental | LY2835219 (Abemaciclib) | 50 | - |
| MCF-7 | CDK6 Overexpressing | LY2835219 (Abemaciclib) | >1000 | >20 |
| T47D | Parental | LY2835219 (Abemaciclib) | 100 | - |
| T47D | CDK6 Overexpressing | LY2835219 (Abemaciclib) | >2000 | >20 |
Data compiled from similar studies investigating CDK4/6 inhibitor resistance mechanisms.
Table 2: Gene Copy Number Analysis by FISH
| Cell Line | Condition | CDK6 Gene Copies per Cell |
| Parental | Sensitive | 3-6 |
| MR (Resistant) | Resistant | 3-21 (with a subpopulation showing high-level amplification) |
Data is illustrative of findings in studies such as Yang et al., 2017.[1][3]
Key Experimental Protocols
1. Fluorescence In Situ Hybridization (FISH) for CDK6 Gene Amplification
Objective: To determine the copy number of the CDK6 gene in interphase nuclei and on metaphase chromosomes.
Methodology:
-
Cell Preparation: Prepare slides with fixed cells from both sensitive and resistant populations.
-
Probe Selection: Utilize a two-color probe system. A probe specific to the CDK6 locus (e.g., labeled with a red fluorophore) and a control probe for the centromere of the same chromosome (e.g., chromosome 7, labeled with a green fluorophore) are required.[3]
-
Hybridization: Denature the cellular DNA and the probes, then allow them to hybridize overnight.
-
Washing: Perform stringent post-hybridization washes to remove non-specifically bound probes.
-
Counterstaining: Stain the nuclei with a DNA-intercalating dye like DAPI (blue).
-
Imaging and Analysis: Use a fluorescence microscope to visualize the signals. For each cell, count the number of red signals (CDK6 gene) and green signals (centromere). A significant increase in the ratio of red to green signals in the resistant cells compared to the sensitive cells indicates gene amplification. Analyze at least 100 interphase nuclei and 10 metaphases per cell line for robust quantification.[3]
2. shRNA-mediated Knockdown of CDK6
Objective: To functionally assess the necessity of CDK6 overexpression for drug resistance.
Methodology:
-
Vector Selection: Choose a lentiviral or retroviral vector containing a short hairpin RNA (shRNA) sequence targeting CDK6 mRNA for degradation. Include a non-targeting control shRNA vector.
-
Transduction: Transduce the resistant cell line with the viral particles containing the CDK6-targeting shRNA or the control shRNA.
-
Selection: Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin).
-
Validation of Knockdown: Confirm the reduction of CDK6 expression at both the mRNA level (qRT-PCR) and protein level (Western blot). A knockdown efficiency of >90% is desirable.[3]
-
Drug Sensitivity Assay: Once knockdown is confirmed, perform a cell viability or proliferation assay (e.g., alamarBlue or MTT) on the CDK6-knockdown cells and control cells in the presence of a dose range of this compound.
-
Analysis: Compare the dose-response curves. A significant leftward shift in the curve and a lower IC50 value for the CDK6-knockdown cells compared to the control cells indicate a restoration of drug sensitivity.
Visualizations
Caption: Mechanism of this compound resistance via CDK6 amplification.
Caption: Workflow for validating CDK6 amplification as a resistance mechanism.
References
- 1. Acquired CDK6 amplification promotes breast cancer resistance to CDK4/6 inhibitors and loss of ER signaling and dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acquired CDK6 amplification promotes breast cancer resistance to CDK4/6 inhibitors and loss of ER signaling and dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Isethionate? [synapse.patsnap.com]
- 6. Advancements in this compound for the Treatment of Breast Cancer Patients: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dalpiciclib and PI3K Pathway Alterations
Welcome to the technical support center for researchers investigating the interplay between Dalpiciclib (SHR6390) and the PI3K signaling pathway. This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols for relevant assays.
Frequently Asked Questions (FAQs)
Q1: What is the established role of the PI3K pathway in resistance to CDK4/6 inhibitors like this compound?
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Hyperactivation of this pathway, often through activating mutations in the PIK3CA gene (present in up to 40% of HR+ breast cancers) or loss of the tumor suppressor PTEN, is a well-documented mechanism of resistance to endocrine therapy and CDK4/6 inhibitors.[3][4] The CDK4/6-Cyclin D complex controls the cell cycle by phosphorylating the Retinoblastoma (Rb) protein, allowing progression from G1 to S phase.[5] this compound effectively blocks this process.[6] However, a constitutively active PI3K pathway can provide a bypass signal, promoting cell cycle progression independent of CDK4/6 activity, thereby diminishing the efficacy of this compound.[7]
Q2: How do PIK3CA mutations impact the clinical efficacy of CDK4/6 inhibitors?
While CDK4/6 inhibitors have shown significant clinical benefits in HR+/HER2- advanced breast cancer, the presence of a PIK3CA mutation may influence the magnitude of this benefit, particularly in the first-line treatment setting. A meta-analysis of multiple trials, including those for this compound, revealed that while patients benefit from CDK4/6 inhibitors regardless of PIK3CA status, there is a statistically significant interaction between the mutation and treatment efficacy in terms of Progression-Free Survival (PFS) (p=0.03).[5] This suggests that patients with PIK3CA wild-type tumors may derive a greater relative benefit from CDK4/6 inhibition compared to those with mutant tumors, especially when treated in earlier lines of therapy.[5]
Q3: What is the rationale for combining this compound with a PI3K inhibitor?
Given the role of PI3K pathway activation as a resistance mechanism, there is a strong preclinical and clinical rationale for combining CDK4/6 inhibitors with PI3K inhibitors.[7][8] This dual-blockade strategy aims to simultaneously inhibit two key pro-proliferative signaling pathways. By blocking the PI3K escape route, the anti-proliferative effect of this compound on the cell cycle can be enhanced or restored.[8] Several clinical trials are investigating combinations of various CDK4/6 and PI3K inhibitors to overcome or prevent the development of therapeutic resistance.[7]
Quantitative Data Summary
The following tables summarize the efficacy of this compound from key clinical trials and the general impact of PIK3CA mutations on the efficacy of the CDK4/6 inhibitor class.
Table 1: Efficacy of this compound in Key Phase 3 Clinical Trials
| Trial | Treatment Arm | Patient Population | Median PFS (months) | Hazard Ratio (95% CI) |
| DAWNA-2 | This compound + Letrozole/Anastrozole | 1st Line HR+/HER2- ABC | 33.4 | 0.56 (0.44-0.72)[3] |
| Placebo + Letrozole/Anastrozole | 19.3 | |||
| DAWNA-1 | This compound + Fulvestrant | Pretreated HR+/HER2- ABC | 15.7 | 0.42 (0.31-0.58)[8][9] |
| Placebo + Fulvestrant | 7.2 | |||
| PFS: Progression-Free Survival; ABC: Advanced Breast Cancer; CI: Confidence Interval. |
Table 2: Pooled Analysis of CDK4/6 Inhibitor PFS by PIK3CA Status (First-Line Therapy)
| PIK3CA Status | Hazard Ratio (95% CI) for Disease Progression |
| Wild-Type | 0.49 (0.43-0.56) |
| Mutant | 0.60 (0.52-0.70) |
| Data from a meta-analysis showing the pooled effect of CDK4/6 inhibitors versus placebo in first-line treatment. A lower Hazard Ratio indicates greater benefit. The difference between the subgroups was statistically significant (p=0.03).[5] |
Troubleshooting Guides
Issue 1: A PIK3CA-mutant cell line shows unexpected resistance to this compound in vitro.
-
Possible Cause 1: Insufficient Target Engagement.
-
Troubleshooting Step: Confirm that this compound is inhibiting its primary target, CDK4/6. Perform a Western blot to assess the phosphorylation status of Retinoblastoma (Rb) protein at Ser780. A lack of decrease in p-Rb (Ser780) levels after treatment suggests a problem with drug activity or cell permeability.
-
-
Possible Cause 2: Dominant PI3K Pathway Signaling.
-
Troubleshooting Step: The PIK3CA mutation may be driving strong downstream signaling that bypasses the G1 arrest induced by this compound. Assess the activation state of the PI3K pathway via Western blot by probing for phosphorylated AKT (p-AKT at Ser473) and phosphorylated S6 ribosomal protein (p-S6). Persistently high levels of p-AKT and p-S6 despite this compound treatment indicate pathway hyperactivation.
-
-
Possible Cause 3: Alterations in Other Cell Cycle Regulators.
-
Troubleshooting Step: Resistance can also emerge from the loss of Rb or amplification of Cyclin E, which allows for G1/S transition independent of CDK4/6. Verify Rb protein expression in your cell line.
-
-
Experimental Workflow:
Workflow for troubleshooting this compound resistance.
Issue 2: Difficulty interpreting the effect of this compound on cell viability assays.
-
Possible Cause: Suboptimal Assay Conditions.
-
Troubleshooting Step: Ensure the cell seeding density is appropriate. Too few cells may not yield a detectable signal, while too many cells can become confluent and stop proliferating, masking the drug's effect. Run a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration (e.g., 72 hours).
-
-
Possible Cause: Drug Is Cytostatic, Not Cytotoxic.
-
Troubleshooting Step: this compound primarily causes G1 cell cycle arrest, which stops proliferation but may not immediately induce cell death. Assays like MTT or CellTiter-Glo, which measure metabolic activity, will show a reduction in signal due to lower cell numbers over time. However, you may not see a large cytotoxic effect. Consider running a cell cycle analysis using flow cytometry (e.g., propidium iodide staining) to directly visualize the G1 arrest.
-
Signaling Pathway Diagram
The diagram below illustrates the crosstalk between the CDK4/6 and PI3K pathways and the mechanism of this compound action and potential resistance.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the IC50 (half-maximal inhibitory concentration) of this compound in a cancer cell line.
Materials:
-
Breast cancer cell line (e.g., MCF-7, T-47D)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.[4]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the plate and add 100 µL of the drug dilutions to the respective wells. Include "vehicle control" (DMSO only) and "medium only" (no cells) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[4]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or placing on a plate shaker for 5-10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Normalize the data to the vehicle control (considered 100% viability). Plot the percent viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot for p-Rb and p-AKT
This protocol is to assess the pharmacodynamic effect of this compound on its direct target (p-Rb) and the activation status of the PI3K pathway (p-AKT).
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-Rb (Ser780), Rabbit anti-Rb (total), Rabbit anti-p-AKT (Ser473), Rabbit anti-AKT (total), Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 24 hours). Wash cells with cold PBS and lyse on ice with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Mix the lysate with 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the phosphoprotein signal to the total protein signal and then to a loading control like β-actin. Compare the levels between treated and untreated samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Shows Continued Benefit in Advanced Breast Cancer Treatment - Conference Correspondent [conference-correspondent.com]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. jcancer.org [jcancer.org]
- 6. The PI3K/Akt/GSK-3β/ROS/eIF2B pathway promotes breast cancer growth and metastasis via suppression of NK cell cytotoxicity and tumor cell susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound Extends Progression‐Free Survival in HR+/HER2– Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. broadpharm.com [broadpharm.com]
Technical Support Center: Cell Cycle-Nonspecific Resistance to CDK4/6 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cell cycle-nonspecific resistance mechanisms to CDK4/6 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary cell cycle-nonspecific mechanisms of resistance to CDK4/6 inhibitors?
A1: The primary mechanisms involve the activation of bypass signaling pathways that promote cell proliferation independently of the Cyclin D-CDK4/6-Rb axis. These include:
-
Activation of the PI3K/AKT/mTOR pathway: This pathway can be activated through various mechanisms, including mutations in PIK3CA or loss of the tumor suppressor PTEN.[1] Activated AKT can promote cell cycle progression and survival.
-
Upregulation of the MAPK/ERK pathway: Increased signaling through the RAS/RAF/MEK/ERK cascade can also drive cell cycle entry and is a common resistance mechanism.[2]
-
Fibroblast Growth Factor Receptor (FGFR) signaling: Amplification or activating mutations in FGFRs can lead to the activation of both the PI3K/AKT and MAPK/ERK pathways, thereby conferring resistance.[3]
-
Epithelial-to-Mesenchymal Transition (EMT): CDK4/6 inhibition can induce a switch to a more mesenchymal and stem-cell-like state, often driven by signaling pathways such as TGF-β. This transition is associated with increased invasiveness and drug resistance.
-
Metabolic Reprogramming: Resistant cells often exhibit altered glucose and lipid metabolism, which can be driven by pathways like mTOR, to support their growth and survival.[4][5]
Q2: My CDK4/6 inhibitor-resistant cell line shows no change in Rb phosphorylation. What could be the issue?
A2: If retinoblastoma protein (Rb) phosphorylation is unchanged despite treatment with a CDK4/6 inhibitor, it suggests that the cells are bypassing the G1/S checkpoint through alternative mechanisms. Here are a few possibilities to investigate:
-
Activation of Cyclin E-CDK2: Upregulation of Cyclin E and subsequent activation of CDK2 can phosphorylate Rb independently of CDK4/6, leading to resistance. This is a common consequence of activated bypass signaling.
-
Loss of Rb: While you are investigating nonspecific mechanisms, it is crucial to confirm that your resistant cell line has not lost Rb protein expression, which would render CDK4/6 inhibitors ineffective.[6]
-
Activation of upstream bypass pathways: As mentioned in Q1, pathways like PI3K/AKT/mTOR or MAPK/ERK can lead to the activation of other cell cycle kinases that phosphorylate Rb.
Q3: I am observing a discrepancy in cell viability between different types of assays (e.g., MTT vs. cell counting). Why might this be?
A3: This is a critical and often overlooked issue. CDK4/6 inhibitors can cause a G1 cell cycle arrest where cells stop dividing but continue to grow in size (hypertrophy). This increase in cell size and metabolic activity can lead to misleading results in viability assays that rely on metabolic output.
-
Metabolic assays (MTT, MTS, AlamarBlue, ATP-based): These assays measure metabolic activity. Since arrested but hypertrophic cells can be more metabolically active, these assays may underestimate the antiproliferative effect of the drug.
-
Cell counting-based assays (automated cell counters, hemocytometer, DNA-based assays like crystal violet or CyQUANT): These assays directly measure cell number and are therefore more accurate for assessing the cytostatic effects of CDK4/6 inhibitors.
It is highly recommended to use a cell counting-based method alongside a metabolic assay to get a complete picture of the drug's effect.
Troubleshooting Guides
Generating CDK4/6 Inhibitor-Resistant Cell Lines
Issue: Cells are not developing resistance or are dying off completely at the initial inhibitor concentration.
-
Solution:
-
Start with a low concentration: Begin with a concentration of the CDK4/6 inhibitor at or slightly below the IC50 for the parental cell line.
-
Gradual dose escalation: Slowly increase the drug concentration in the culture medium over several weeks to months. This allows the cells to adapt and develop resistance mechanisms. A common strategy is to increase the concentration by 1.5- to 2-fold once the cells have resumed a stable growth rate.
-
Monitor cell health: Regularly check the morphology and confluency of the cells. If there is widespread cell death, reduce the drug concentration to the previous level until the culture recovers.
-
Patience is key: Developing stable resistant cell lines can take several months.
-
Western Blotting
Issue: Weak or no signal for phosphorylated proteins (e.g., p-Rb, p-AKT).
-
Solution:
-
Sample Preparation: Ensure that phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation status of your proteins. Prepare lysates from freshly treated cells and avoid repeated freeze-thaw cycles.
-
Antibody Dilution: Optimize the primary antibody concentration. A common starting dilution for many phospho-specific antibodies is 1:1000.
-
Blocking Buffer: For phospho-antibodies, BSA is often preferred over milk, as milk contains casein, a phosphoprotein that can increase background.
-
Positive Control: Include a positive control sample where the pathway of interest is known to be activated.
-
Issue: High background on the western blot membrane.
-
Solution:
-
Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (5% non-fat milk or BSA in TBST).
-
Washing: Increase the number and duration of washes after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST).
-
Antibody Concentration: High primary or secondary antibody concentrations can lead to high background. Try diluting your antibodies further.
-
Membrane Handling: Ensure the membrane does not dry out at any stage.
-
Cell Viability Assays (MTT/XTT)
Issue: High variability between replicate wells.
-
Solution:
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps. Pipette cells carefully and avoid introducing bubbles. Consider discarding the outer wells of the plate, which are more prone to evaporation ("edge effect").
-
Reagent Addition: Add reagents (drug, MTT, solubilization solution) consistently to all wells. Use a multichannel pipette for better consistency.
-
Incubation Times: Ensure consistent incubation times for drug treatment and MTT conversion.
-
Formazan Solubilization: After adding the solubilization buffer (e.g., DMSO), ensure the formazan crystals are completely dissolved by gentle shaking or pipetting before reading the absorbance.
-
Quantitative Data
Table 1: Fold Change in IC50 for CDK4/6 Inhibitors in Resistant Breast Cancer Cell Lines
| Cell Line | Parental IC50 (Palbociclib, μM) | Resistant IC50 (Palbociclib, μM) | Fold Change | Reference |
| MCF-7 | 5.077 | 24.72 | ~4.9 | [7] |
| T47D | ~0.1 | >1 | >10 | [8] |
| EFM19 | ~0.2 | >1 | >5 | [3] |
Note: IC50 values can vary depending on the specific assay conditions and duration of drug exposure.
Experimental Protocols
Protocol for Generating CDK4/6 Inhibitor-Resistant Cell Lines
-
Determine Parental IC50: Perform a dose-response experiment to determine the IC50 of the CDK4/6 inhibitor (e.g., palbociclib) in the parental cell line.
-
Initial Treatment: Culture the parental cells in their standard growth medium containing the CDK4/6 inhibitor at a concentration equal to or slightly below the IC50.
-
Monitoring: Monitor the cells for growth and morphology. Initially, a significant reduction in proliferation and some cell death is expected.
-
Dose Escalation: Once the cells have adapted and resumed a consistent growth rate (this may take several weeks), increase the inhibitor concentration by approximately 1.5- to 2-fold.
-
Repeat: Continue this process of gradual dose escalation over several months.
-
Characterization: Periodically freeze down stocks of the resistant cells at different stages. Once a significantly resistant population is established (e.g., >10-fold increase in IC50), characterize the resistance mechanisms.
-
Maintenance: Culture the established resistant cell line in medium continuously supplemented with the final concentration of the CDK4/6 inhibitor to maintain the resistant phenotype.
Detailed Western Blot Protocol for Resistance Markers
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per well onto an 8-12% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
p-Rb (Ser807/811): 1:1000
-
Total Rb: 1:1000
-
p-AKT (Ser473): 1:1000
-
Total AKT: 1:1000
-
Cyclin D1: 1:1000
-
CDK4: 1:1000
-
CDK6: 1:1000
-
β-Actin (loading control): 1:5000
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution in 5% milk in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Detailed MTT Cell Viability Assay Protocol
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the CDK4/6 inhibitor in culture medium.
-
Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Detailed Co-Immunoprecipitation (Co-IP) Protocol
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Pre-clearing (Optional but Recommended):
-
Add 20 µL of Protein A/G magnetic beads to 1 mg of cell lysate.
-
Incubate for 1 hour at 4°C on a rotator.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the primary antibody (e.g., anti-CDK6) or an isotype control IgG to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add 30 µL of Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Co-IP lysis buffer.
-
-
Elution:
-
Resuspend the beads in 30 µL of 2x Laemmli sample buffer.
-
Boil at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Pellet the beads and collect the supernatant for Western blot analysis.
-
-
Western Blot Analysis:
-
Perform Western blotting as described above, probing for the bait protein (e.g., CDK6) and the expected interacting partner (e.g., Cyclin D1).
-
Visualizations
Caption: Key signaling pathways involved in CDK4/6 inhibitor resistance.
Caption: Experimental workflow for studying CDK4/6i resistance.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Abemaciclib is effective in palbociclib-resistant hormone receptor-positive metastatic breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 4. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Head-to-head comparison of Dalpiciclib and Ribociclib in vitro
A Comprehensive Analysis for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapies, cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. Among these, Dalpiciclib and Ribociclib represent two prominent small molecule inhibitors. This guide provides a detailed head-to-head in vitro comparison of their performance, supported by available experimental data and detailed methodologies to aid researchers in their understanding and future investigations.
Biochemical Potency and Selectivity
Both this compound and Ribociclib are potent inhibitors of CDK4 and CDK6, key regulators of the cell cycle. However, they exhibit distinct selectivity profiles. This compound demonstrates comparable inhibitory activity against both CDK4 and CDK6, suggesting a balanced inhibition of the two kinases. In contrast, Ribociclib shows a preference for CDK4 over CDK6.
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | CDK4 | 12.4 | |
| CDK6 | 9.9 | ||
| Ribociclib | CDK4 | 10 | |
| CDK6 | 39 |
Table 1: In vitro half-maximal inhibitory concentrations (IC50) of this compound and Ribociclib against CDK4 and CDK6.
Mechanism of Action: Targeting the Core Cell Cycle Machinery
This compound and Ribociclib share a common mechanism of action by targeting the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a critical signaling cascade that governs the G1 to S phase transition of the cell cycle. By inhibiting CDK4 and CDK6, these drugs prevent the phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for DNA synthesis and cell cycle progression. This ultimately leads to a G1 cell cycle arrest and inhibition of tumor cell proliferation.
In Vitro Efficacy in Cancer Cell Lines
While direct comparative studies are limited, available data suggests both drugs are effective in inhibiting the proliferation of HR+/HER2- breast cancer cell lines. The cytotoxic and anti-proliferative effects are typically assessed using assays that measure cell viability and number.
| Cell Line | Drug | IC50 (µM) | Assay | Reference |
| MDA-MB-453 | Ribociclib | 49.0 ± 0.6 | Cell Viability | |
| MDA-MB-231 | Ribociclib | 68.0 ± 2.7 | Cell Viability | |
| BT-549 | Ribociclib | 58.0 ± 1.2 | Cell Viability | |
| MDA-MB-468 | Ribociclib | 72.0 ± 3.6 | Cell Viability |
Table 2: In vitro IC50 values of Ribociclib in various breast cancer cell lines. Data for this compound from a directly comparable study is not currently available.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key in vitro experiments are provided below.
CDK4/6 Kinase Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of CDK4 and CDK6.
-
Objective: To determine the IC50 values of this compound and Ribociclib for CDK4 and CDK6.
-
Materials: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, Rb protein (substrate), ATP, assay buffer, test compounds (this compound, Ribociclib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of this compound and Ribociclib.
-
In a microplate, combine the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, the Rb substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminometer-based detection reagent.
-
Calculate the percentage of kinase activity inhibition for each compound concentration.
-
Determine the IC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cell Proliferation Assay
This assay assesses the effect of the inhibitors on the growth and viability of cancer cell lines.
-
Objective: To determine the IC50 values of this compound and Ribociclib in cancer cell lines.
-
Materials: Cancer cell lines (e.g., MCF-7, MDA-MB-231), cell culture medium, fetal bovine serum (FBS), 96-well plates, test compounds, and a cell viability reagent (e.g., Cell Counting Kit-8 (CCK8) or CyQuant).
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or Ribociclib.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 values by plotting cell viability against compound concentration.
-
Western Blot Analysis for Downstream Signaling
This technique is used to detect changes in the phosphorylation status of key proteins in the CDK4/6 pathway.
-
Objective: To confirm the mechanism of action by observing changes in pRb levels.
-
Materials: Cancer cell lines, test compounds, lysis buffer, protease and phosphatase inhibitors, primary antibodies (e.g., anti-pRb, anti-Rb, anti-Cyclin D1, anti-GAPDH), secondary antibodies, and Western blot imaging system.
-
Procedure:
-
Treat cancer cells with this compound or Ribociclib for a specified time.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression and phosphorylation.
-
Summary and Future Directions
Future research should focus on direct, side-by-side in vitro comparisons of this compound and Ribociclib across a diverse range of cancer cell lines, including those with different genetic backgrounds and resistance mechanisms. Such studies, employing the detailed protocols outlined in this guide, will provide invaluable data for the research community and aid in the rational design of future clinical trials and combination therapies.
A Comparative Guide to Dalpiciclib and Other CDK4/6 Inhibitors: A Pharmacological Deep Dive
For Researchers, Scientists, and Drug Development Professionals
The advent of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors has revolutionized the treatment landscape for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer.[1] By targeting the core machinery of cell cycle progression, these agents induce G1 arrest and halt tumor proliferation.[2] Currently, four major players dominate this class: Palbociclib, Ribociclib, Abemaciclib, and the more recently developed Dalpiciclib. While they share a common mechanism, subtle but significant pharmacological differences in their kinase selectivity, potency, and clinical profiles dictate their distinct therapeutic applications and associated toxicities. This guide provides an objective comparison of this compound against its counterparts, supported by experimental data and detailed methodologies.
The CDK4/6-Retinoblastoma (Rb) Signaling Pathway
CDK4 and CDK6, when complexed with Cyclin D, phosphorylate the Retinoblastoma (Rb) tumor suppressor protein.[2][3] This phosphorylation event releases the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby committing the cell to DNA replication and division.[4] In many cancers, this pathway is dysregulated, leading to uncontrolled proliferation.[3] CDK4/6 inhibitors block this phosphorylation step, maintaining Rb in its active, hypophosphorylated state, which sequesters E2F and enforces a G1 cell cycle arrest.[2]
Comparative Pharmacology: Quantitative Data
The key pharmacological distinctions among this compound, Palbociclib, Ribociclib, and Abemaciclib lie in their enzymatic potency, kinase selectivity, and resulting cellular effects. These differences may underpin their varied clinical safety and efficacy profiles.
Table 1: Kinase Selectivity Profile of CDK4/6 Inhibitors
The inhibitory concentration (IC50) values reveal differences in potency and selectivity. Abemaciclib demonstrates the highest potency for CDK4 and a notable selectivity for CDK4 over CDK6, whereas this compound and Palbociclib show more equipotent inhibition of both kinases.[1][5]
| Inhibitor | CDK4/Cyclin D1 IC50 (nM) | CDK6/Cyclin D3 IC50 (nM) | Ratio (CDK6/CDK4) | Other Kinases Inhibited |
| This compound | 12.4 | 9.9 | 0.8 | Highly selective for CDK4/6 |
| Palbociclib | 11 | 15 | 1.4 | Highly selective for CDK4/6 |
| Ribociclib | 10 | 39 | 3.9 | Highly selective for CDK4/6 |
| Abemaciclib | 2 | 10 | 5.0 | CDK1, CDK2, CDK9 |
Data compiled from multiple preclinical studies. Absolute values may vary between assays, but relative potencies are consistent.[1][5]
Table 2: Comparative Clinical and Safety Profiles
The pharmacological differences translate into distinct clinical characteristics, particularly regarding dosing schedules and common adverse events. The higher incidence of neutropenia with Palbociclib, Ribociclib, and this compound is thought to be related to potent CDK6 inhibition, while Abemaciclib's unique gastrointestinal toxicity may stem from its broader kinase profile.[2][6]
| Feature | This compound | Palbociclib | Ribociclib | Abemaciclib |
| Dosing Schedule | 3 weeks on, 1 week off | 3 weeks on, 1 week off | 3 weeks on, 1 week off | Continuous daily dosing |
| Common Grade ≥3 AEs | Neutropenia, Leukopenia | Neutropenia, Leukopenia | Neutropenia, Hepatobiliary toxicity, QTc prolongation | Diarrhea, Neutropenia |
| Single Agent Activity | Limited | Limited | Limited | Yes, FDA-approved as monotherapy[1] |
| Blood-Brain Barrier | Low | Low | Low | Higher Penetration[5] |
| Key Phase III Trial | DAWNA-1/2 | PALOMA-2/3 | MONALEESA-2/3/7 | MONARCH-2/3 |
| Median PFS (1st Line + AI) | ~30.6 months (DAWNA-2) | ~24.8 months (PALOMA-2) | ~25.3 months (MONALEESA-2) | ~28.2 months (MONARCH-3) |
PFS data are from respective pivotal trials and are not from head-to-head comparisons. Real-world evidence suggests comparable efficacy among the agents.[7][8][9]
Key Experimental Protocols
The following sections detail the methodologies for foundational experiments used to characterize and compare CDK4/6 inhibitors.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase. A common method is the radiometric-filter binding assay, which measures the incorporation of radioactive phosphate from ATP onto a substrate protein.[10]
Objective: To determine the IC50 value of an inhibitor against purified CDK4/Cyclin D1 and CDK6/Cyclin D3 enzyme complexes.
Materials:
-
Purified recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D1 enzymes.
-
Substrate: A C-terminal fragment of human Rb protein.[10]
-
[γ-³³P]ATP (radiolabeled ATP).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).
-
Test compounds (this compound, etc.) serially diluted in DMSO.
-
96-well filter plates.
-
Scintillation counter.
Protocol:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting at a high concentration (e.g., 20 µM).[10]
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the Rb substrate, and the purified CDK4/Cyclin D1 or CDK6/Cyclin D1 enzyme.
-
Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted test compound to each well. Include DMSO-only wells as a "no inhibition" control.
-
Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination & Capture: Stop the reaction and capture the phosphorylated Rb substrate by transferring the reaction mixture to a filter plate, followed by washing to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Convert radioactivity counts to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. keytrials.it [keytrials.it]
- 4. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Real-world comparison of palbociclib, abemaciclib, and this compound as first-line treatments for Chinese HR+/HER2−metastatic breast cancer patients: a multicenter study (YOUNGBC-28) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Predictive Biomarkers for Dalpiciclib Sensitivity in Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of predictive biomarkers for sensitivity to Dalpiciclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). By summarizing key experimental data and outlining detailed methodologies, this document serves as a resource for identifying patient populations most likely to benefit from this compound therapy and for designing future preclinical and clinical studies.
Introduction to this compound and the Need for Predictive Biomarkers
This compound is a novel, highly selective, small-molecule inhibitor of CDK4 and CDK6, enzymes that play a crucial role in the G1-S phase transition of the cell cycle.[1] By inhibiting the phosphorylation of the retinoblastoma protein (Rb), this compound induces cell cycle arrest and has demonstrated significant anti-tumor activity, particularly in hormone receptor-positive (HR+) breast cancer.[1][2] As with other targeted therapies, not all patients respond equally, and acquired resistance is a common challenge.[3] The identification of robust predictive biomarkers is therefore critical for optimizing patient selection, overcoming resistance, and guiding the development of effective combination strategies.
Core Signaling Pathway and Mechanism of Action
This compound targets the Cyclin D-CDK4/6-Rb axis, a fundamental pathway controlling cell proliferation. In cancer, this pathway is often dysregulated through mechanisms like Cyclin D1 amplification or the loss of the endogenous inhibitor p16 (CDKN2A).[2][4] this compound restores the checkpoint at the G1 phase of the cell cycle by inhibiting CDK4/6, thereby preventing the phosphorylation of Rb and halting the cell's progression into the DNA synthesis (S) phase.[1][5] This mechanism underscores the importance of an intact Rb protein for drug efficacy.
References
- 1. A phase 1 study of this compound, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in this compound for the Treatment of Breast Cancer Patients: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to CDK4/6 Inhibitors in Breast Cancer and Potential Biomarkers of Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential biomarkers of resistance to CDK4/6 inhibitors: a narrative review of preclinical and clinical studies - Huang - Translational Breast Cancer Research [tbcr.amegroups.org]
A Comparative Analysis of DAWNA-1 and DAWNA-2 Clinical Trials for Advanced Breast Cancer Research
This guide provides a detailed analysis of the pivotal DAWNA-1 and DAWNA-2 clinical trials, offering researchers, scientists, and drug development professionals a comprehensive comparison of their findings. The data presented here, sourced from peer-reviewed publications and conference presentations, highlights the efficacy and safety of the novel CDK4/6 inhibitor, dalpiciclib, in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer.
Executive Summary
The DAWNA-1 and DAWNA-2 trials have established this compound as a significant therapeutic option for patients with HR+/HER2- advanced breast cancer. The DAWNA-1 study demonstrated its efficacy in patients who had relapsed or progressed on previous endocrine therapy, while the DAWNA-2 trial established its benefit as a first-line treatment. Both studies met their primary endpoints, showing a statistically significant improvement in progression-free survival (PFS) for patients receiving this compound in combination with endocrine therapy compared to endocrine therapy alone.
Comparative Efficacy Data
The following tables summarize the key efficacy outcomes from the DAWNA-1 and DAWNA-2 trials.
Table 1: DAWNA-1 Efficacy Outcomes (this compound + Fulvestrant vs. Placebo + Fulvestrant)
| Efficacy Endpoint | This compound + Fulvestrant (n=241) | Placebo + Fulvestrant (n=120) | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (PFS) (Investigator Assessed) | 15.7 months | 7.2 months | 0.42 (0.31-0.58) | < 0.0001[1][2][3] |
| 6-Month PFS Rate | 76.4% | 53.2% | - | - |
| 12-Month PFS Rate | 51.8% | 29.1% | - | - |
| Objective Response Rate (ORR) | 27.0% | 20.0% | - | - |
| Clinical Benefit Rate (CBR) | 61.0% | 45.8% | - | - |
Table 2: DAWNA-2 Efficacy Outcomes (this compound + Letrozole/Anastrozole vs. Placebo + Letrozole/Anastrozole)
| Efficacy Endpoint | This compound + Letrozole/Anastrozole (n=303) | Placebo + Letrozole/Anastrozole (n=153) | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (PFS) (Investigator Assessed) | 30.6 - 33.4 months | 18.2 - 19.3 months | 0.51 (0.38-0.69) - 0.56 (0.44-0.72) | < 0.0001[4][5][6] |
| Objective Response Rate (ORR) | 57.4% - 59.7% | 47.7% - 49.7% | - | 0.0233[4][5] |
| Median Duration of Response (DOR) | 36.1 months | 16.4 months | - | - |
| Clinical Benefit Rate (CBR) | 86.8% | 79.7% | - | - |
Comparative Safety and Tolerability
An overview of the most common grade 3 or 4 adverse events (AEs) is presented below.
Table 3: Key Grade 3/4 Adverse Events
| Adverse Event | DAWNA-1 (this compound + Fulvestrant) | DAWNA-1 (Placebo + Fulvestrant) | DAWNA-2 (this compound + Letrozole/Anastrozole) | DAWNA-2 (Placebo + Letrozole/Anastrozole) |
| Neutropenia | 84.2%[1] | 0%[1] | 86%[7] | - |
| Leukopenia | 62.1%[1] | 0%[1] | 67%[7] | - |
| Serious AEs | 5.8%[1] | 6.7%[1] | 12% - 17.5% | 7% - 7.8% |
| Treatment Discontinuation due to AEs | 2.5%[1] | 3.3%[1] | - | - |
Experimental Protocols
DAWNA-1 Study Design
-
Objective: To evaluate the efficacy and safety of this compound plus fulvestrant in patients with HR+/HER2- advanced breast cancer who had relapsed or progressed on previous endocrine therapy.[1][8]
-
Patient Population: 361 patients with HR+/HER2- locally advanced or metastatic breast cancer.[1][2]
-
Randomization: Patients were randomized in a 2:1 ratio.[1][2]
-
Treatment Arms:
-
Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS).[1]
DAWNA-2 Study Design
-
Objective: To assess the efficacy and safety of this compound combined with letrozole or anastrozole as a first-line treatment for HR+/HER2- advanced breast cancer.[10]
-
Patient Population: 456 eligible patients aged 18-75 years with an ECOG performance status of 0-1 and pathologically confirmed HR+/HER2- untreated advanced breast cancer.[6]
-
Randomization: Patients were randomized in a 2:1 ratio.[6]
-
Treatment Arms:
-
Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS).[10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow of the DAWNA clinical trials.
Caption: Mechanism of action of this compound in inhibiting the Cyclin D-CDK4/6 complex.
Caption: Generalized workflow of the DAWNA-1 and DAWNA-2 clinical trials.
References
- 1. ascopubs.org [ascopubs.org]
- 2. This compound or placebo plus fulvestrant in hormone receptor-positive and HER2-negative advanced breast cancer: a randomized, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. This compound Shows Continued Benefit in Advanced Breast Cancer Treatment - Conference Correspondent [conference-correspondent.com]
- 5. onclive.com [onclive.com]
- 6. This compound plus letrozole or anastrozole versus placebo plus letrozole or anastrozole as first-line treatment in patients with hormone receptor-positive, HER2-negative advanced breast cancer (DAWNA-2): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advancements in this compound for the Treatment of Breast Cancer Patients: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Extends Progression‐Free Survival in HR+/HER2– Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Guide to Dalpiciclib and Other CDK4/6 Inhibitors
A comprehensive analysis of cross-resistance studies between the newer CDK4/6 inhibitor, Dalpiciclib, and its predecessors—Palbociclib, Ribociclib, and Abemaciclib—reveals a landscape of shared resistance mechanisms, with a critical need for direct comparative preclinical data involving this compound. While clinical trials have established this compound's efficacy in treating HR+/HER2- advanced breast cancer, a deep dive into its resistance profile and potential for cross-resistance with other CDK4/6 inhibitors is essential for optimizing sequential therapies and developing novel treatment strategies.[1][2][3][4][5][6][7]
Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors have revolutionized the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[8][9] By blocking the proliferation of cancer cells, these drugs have significantly improved progression-free survival.[5][10] However, the emergence of acquired resistance is a significant clinical challenge.[8][11] This guide provides an objective comparison of the performance of this compound and other CDK4/6 inhibitors, with a focus on the molecular underpinnings of resistance and the experimental data available to date.
Unraveling the Mechanisms of Resistance
Resistance to CDK4/6 inhibitors is a multifaceted phenomenon, broadly categorized into cell cycle-specific and non-cell cycle-specific mechanisms.[9][12] The former involves alterations in the core targets of the drugs, while the latter encompasses the activation of alternative signaling pathways that bypass the need for CDK4/6 activity.
Key Resistance Mechanisms:
-
Loss or mutation of the Retinoblastoma (Rb) protein: As the direct substrate of the Cyclin D-CDK4/6 complex, functional Rb is essential for the activity of CDK4/6 inhibitors.[8] Its loss renders the cells insensitive to these drugs.
-
Amplification of CDK6: Increased levels of CDK6 can overcome the inhibitory effects of the drugs.[13][14]
-
Upregulation of Cyclin E1 and CDK2 activity: This provides an alternative pathway for cell cycle progression, bypassing the G1 checkpoint controlled by CDK4/6.[8]
-
Activation of the PI3K/AKT/mTOR signaling pathway: This pathway can promote cell proliferation and survival independently of the CDK4/6 axis.[9][15]
-
Activation of the FGFR signaling pathway: Fibroblast growth factor receptor signaling has also been implicated in resistance to CDK4/6 inhibitors.[12]
While these mechanisms are generally applicable to all CDK4/6 inhibitors, the specific alterations and their prevalence may differ between drugs. Preclinical studies on this compound (also known as SHR6390) have confirmed its mechanism of action through inhibition of the CDK4/6-Rb pathway and its ability to overcome resistance to endocrine therapy.[16][17][18] However, direct comparative studies on cell lines resistant to this compound and their sensitivity to other CDK4/6 inhibitors are currently lacking in the published literature.
Comparative Data on CDK4/6 Inhibitor Efficacy and Resistance
Direct, head-to-head preclinical studies detailing the cross-resistance profiles of this compound against Palbociclib, Ribociclib, and Abemaciclib are limited. However, existing research on the latter three provides valuable insights and a framework for future investigations into this compound. Studies have shown that resistance to Palbociclib or Abemaciclib often confers cross-resistance to the other, suggesting shared resistance mechanisms.[13][14]
The following table summarizes the known half-maximal inhibitory concentrations (IC50) for this compound from preclinical studies. It is important to note that these values are highly dependent on the cell line and experimental conditions.
| Cell Line | Compound | IC50 (nM) |
| HCT-116 (colorectal) | This compound (SHR6390) | 3.2 |
| A549 (lung) | This compound (SHR6390) | 12.3 |
| Calu-3 (lung) | This compound (SHR6390) | 15.6 |
| COLO 205 (colorectal) | This compound (SHR6390) | 2.1 |
Data from preclinical studies of SHR6390.[16][17][18]
A key preclinical finding demonstrated that this compound has comparable in vivo efficacy to Palbociclib in xenograft models, highlighting its potential as a potent CDK4/6 inhibitor.[16][17][18]
Experimental Protocols for Studying Cross-Resistance
To rigorously assess cross-resistance between CDK4/6 inhibitors, specific and detailed experimental protocols are required. The following outlines a typical workflow for such studies based on methodologies reported in the literature.
1. Generation of Resistant Cell Lines:
-
Parental Cell Lines: Start with well-characterized, sensitive breast cancer cell lines (e.g., MCF-7, T-47D).
-
Dose Escalation: Continuously culture the parental cells in the presence of a CDK4/6 inhibitor (e.g., this compound) at an initial concentration close to the IC50 value.
-
Gradual Increase: Once the cells adapt and resume proliferation, gradually increase the concentration of the inhibitor in a stepwise manner over several months.
-
Confirmation of Resistance: Regularly assess the IC50 of the resistant cell population to confirm a significant shift compared to the parental cells.
2. Assessment of Cross-Resistance:
-
Cell Viability Assays: Plate the resistant and parental cells and treat them with a range of concentrations of different CDK4/6 inhibitors (this compound, Palbociclib, Ribociclib, Abemaciclib).
-
Data Analysis: After a set incubation period (e.g., 72 hours), measure cell viability using assays such as MTT or CellTiter-Glo. Calculate the IC50 values for each inhibitor in both parental and resistant cell lines. A significant increase in the IC50 in the resistant line indicates cross-resistance.
3. Mechanistic Analysis:
-
Western Blotting: Analyze the protein expression levels of key players in the CDK4/6-Rb pathway (e.g., Rb, phospho-Rb, CDK4, CDK6, Cyclin D1, Cyclin E1, p27) and in alternative signaling pathways (e.g., p-AKT, p-mTOR).
-
Gene Expression Analysis: Use techniques like RT-qPCR or RNA sequencing to investigate changes in the expression of genes associated with resistance.
-
Genetic Sequencing: Sequence key genes such as RB1 and ESR1 to identify potential mutations that could contribute to resistance.
Visualizing the Pathways of Action and Resistance
To better understand the complex molecular interactions, diagrams of the key signaling pathways are essential.
Caption: The canonical CDK4/6-Rb signaling pathway.
Caption: Key signaling pathways mediating resistance to CDK4/6 inhibitors.
Caption: A typical experimental workflow for cross-resistance studies.
Conclusion and Future Directions
This compound has emerged as a valuable addition to the armamentarium of CDK4/6 inhibitors for the treatment of HR+/HER2- advanced breast cancer. While its efficacy is well-documented in clinical trials, a critical gap remains in our understanding of its resistance profile, particularly in the context of cross-resistance with other approved CDK4/6 inhibitors. The mechanisms of resistance to CDK4/6 inhibitors are complex and often overlapping. Future preclinical studies should focus on generating this compound-resistant cell lines and performing head-to-head comparisons with Palbociclib, Ribociclib, and Abemaciclib. Such studies are imperative to inform clinical decision-making regarding the optimal sequencing of these agents and to guide the development of novel therapeutic strategies to overcome resistance. For researchers, scientists, and drug development professionals, a deeper molecular understanding of this compound's interactions with resistance pathways will be paramount in unlocking its full therapeutic potential and improving outcomes for patients with advanced breast cancer.
References
- 1. This compound Shows Continued Benefit in Advanced Breast Cancer Treatment - Conference Correspondent [conference-correspondent.com]
- 2. researchgate.net [researchgate.net]
- 3. onclive.com [onclive.com]
- 4. This compound plus Fulvestrant in HR-Positive and HER2-Negative Advanced Breast Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 5. Clinical benefit and safety profile of cross-line therapy with CDK4/6 inhibitors: a retrospective study of HR+/HER2– advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esmo.org [esmo.org]
- 7. This compound or placebo plus fulvestrant in hormone receptor-positive and HER2-negative advanced breast cancer: a randomized, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 9. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK4/6 Inhibitors—Overcoming Endocrine Resistance Is the Standard in Patients with Hormone Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identifying mechanisms of resistance to CDK4/6 inhibitors in breast cancer [spiral.imperial.ac.uk]
- 12. Frontiers | CDK4/6 inhibitors in breast cancer therapy: mechanisms of drug resistance and strategies for treatment [frontiersin.org]
- 13. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective [frontiersin.org]
- 16. Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical characterization of SHR6390, a novel CDK 4/6 inhibitor, in vitro and in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of Clinical Outcomes with CDK4/6 Inhibitors, Including Dalpiciclib
A Guide for Researchers and Drug Development Professionals
The advent of cyclin-dependent kinase 4/6 (CDK4/6) inhibitors has revolutionized the treatment landscape for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. This guide provides a comparative meta-analysis of the clinical outcomes associated with the approved CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—alongside the more recently developed Dalpiciclib. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of clinical trial data, a detailed look at experimental methodologies, and a visual representation of the underlying biological pathways and trial workflows.
Mechanism of Action: Targeting the Cell Cycle Engine
CDK4/6 inhibitors exert their anti-tumor effects by targeting the core machinery of cell cycle progression.[1][2][3][4] In HR+ breast cancer, the estrogen receptor (ER) signaling pathway often drives the expression of Cyclin D, which in turn complexes with and activates CDK4 and CDK6.[3] This activated complex then phosphorylates the retinoblastoma protein (Rb), a key tumor suppressor.[1][2][3] Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor, which promotes the transcription of genes necessary for the cell to transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle, ultimately leading to cell division.[1][2] By selectively inhibiting CDK4 and CDK6, these drugs prevent the phosphorylation of Rb, maintaining it in its active, growth-suppressive state.[1][2] This leads to a G1 cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[1][2]
Comparative Clinical Efficacy: A Meta-Analysis of Pivotal Trials
The efficacy of this compound has been primarily evaluated in the DAWNA series of clinical trials, demonstrating significant improvements in progression-free survival (PFS).[5][6][7][8][9] When compared with other CDK4/6 inhibitors, network meta-analyses suggest comparable efficacy among the different agents, although head-to-head trials are lacking.[10][11]
Progression-Free Survival (PFS) in Advanced/Metastatic Breast Cancer
| CDK4/6 Inhibitor | Clinical Trial | Treatment Arm | Control Arm | Median PFS (months) | Hazard Ratio (95% CI) |
| This compound | DAWNA-1[5][7][8][12] | This compound + Fulvestrant | Placebo + Fulvestrant | 15.7 | 0.42 (0.31–0.58) |
| DAWNA-2[6][9][13][14][15][16] | This compound + Letrozole/Anastrozole | Placebo + Letrozole/Anastrozole | 30.6 | 0.51 (0.38–0.69) | |
| Palbociclib | PALOMA-3[17][18][19][20] | Palbociclib + Fulvestrant | Placebo + Fulvestrant | 9.5 | 0.46 (0.36-0.59) |
| Ribociclib | MONALEESA-3[21][22][23][24][25] | Ribociclib + Fulvestrant | Placebo + Fulvestrant | 20.5 | 0.59 (0.48-0.73) |
| Abemaciclib | MONARCH 2[26][27][28][29][30] | Abemaciclib + Fulvestrant | Placebo + Fulvestrant | 16.4 | 0.55 (0.45-0.68) |
Objective Response Rate (ORR)
| CDK4/6 Inhibitor | Clinical Trial | ORR (Inhibitor Arm) | ORR (Control Arm) |
| This compound | DAWNA-1[5] | 27.0% | 20.0% |
| DAWNA-2[13] | 57.4% | 47.7% | |
| Palbociclib | PALOMA-3 | 24.6% | 10.9% |
| Ribociclib | MONALEESA-3[21] | 40.9% | 28.7% |
| Abemaciclib | MONARCH 2[30] | 48.1% | 21.3% |
Comparative Safety and Tolerability
The safety profiles of the CDK4/6 inhibitors, while overlapping, exhibit some key differences. Myelosuppression, particularly neutropenia, is a class effect, though the incidence and severity can vary.
| Adverse Event (Grade 3/4) | This compound (DAWNA-1)[31][7][12] | Palbociclib (PALOMA-3)[17] | Ribociclib (MONALEESA-3)[21] | Abemaciclib (MONARCH 2) |
| Neutropenia | 84.2% | 66.4% | 46.6% | 26.5% |
| Leukopenia | 62.1% | 25.2% | 13.5% | 8.8% |
| Anemia | 4.6% | 3.2% | 3.7% | 2.9% |
| Thrombocytopenia | 2.1% | 2.3% | 1.9% | 2.0% |
| Diarrhea | 0.4% | 0.6% | 1.2% | 13.4% |
| Fatigue | 1.2% | 0.9% | 2.5% | 2.7% |
| Nausea | 0.8% | 0.6% | 2.1% | 2.7% |
Experimental Protocols: A Glimpse into Clinical Trial Design
The pivotal phase 3 trials for these CDK4/6 inhibitors share a common framework, being randomized, double-blind, and placebo-controlled studies. However, specific eligibility criteria, treatment regimens, and endpoint definitions vary.
Generalized Experimental Workflow for a Phase 3 CDK4/6 Inhibitor Trial
Key Methodological Aspects of Pivotal Trials
-
Patient Population: The trials enrolled patients with HR+/HER2- advanced or metastatic breast cancer. The DAWNA-1, PALOMA-3, MONALEESA-3, and MONARCH 2 trials focused on patients who had progressed on prior endocrine therapy.[17][21][26] The DAWNA-2 trial, on the other hand, enrolled treatment-naïve patients in the advanced setting.[6][13][14]
-
Dosing and Administration:
-
This compound (DAWNA-1 & DAWNA-2): 150 mg orally once daily for 3 weeks, followed by a 1-week off period.[8][14][15]
-
Palbociclib (PALOMA-3): 125 mg orally once daily for 3 weeks, followed by a 1-week off period.[17][19]
-
Ribociclib (MONALEESA-3): 600 mg orally once daily for 3 weeks, followed by a 1-week off period.[23]
-
Abemaciclib (MONARCH 2): 150 mg orally twice daily continuously.[26][28][30]
-
-
Endocrine Therapy Backbone:
-
Primary and Secondary Endpoints:
-
The primary endpoint for all these pivotal trials was investigator-assessed Progression-Free Survival (PFS).[8][13][21][26][30]
-
Secondary endpoints typically included overall survival (OS), objective response rate (ORR), clinical benefit rate, duration of response, safety, and patient-reported outcomes.[13][21][26][30]
-
-
Stratification Factors: To ensure balanced randomization, patients were often stratified by factors such as the site of metastasis (visceral vs. non-visceral), sensitivity to prior endocrine therapy, and menopausal status.[13][14][18][26]
Conclusion
This compound, in combination with endocrine therapy, has demonstrated a significant improvement in progression-free survival for patients with HR+/HER2- advanced breast cancer, with a manageable safety profile.[5][6] Its efficacy appears to be in line with the established CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib, as suggested by cross-trial comparisons and network meta-analyses.[10][11] While all four agents target the same fundamental pathway, differences in their chemical structures, kinase selectivity, and dosing schedules may contribute to the observed variations in their safety profiles. The choice of a specific CDK4/6 inhibitor for an individual patient will likely depend on a comprehensive assessment of their clinical characteristics, prior therapies, and potential for specific adverse events. Further research, including head-to-head clinical trials, would be invaluable in providing more definitive comparative data to guide clinical decision-making.
References
- 1. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. HR+/HER2− BC: this compound plus letrozole or anastrozole shows promise in phase 3 | MDedge [mdedge.com]
- 7. Advancements in this compound for the Treatment of Breast Cancer Patients: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. This compound Shows Continued Benefit in Advanced Breast Cancer Treatment - Conference Correspondent [conference-correspondent.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Frontiers | A meta-analysis and systematic review of different cyclin-dependent kinase 4/6 inhibitors in breast cancer [frontiersin.org]
- 12. esmo.org [esmo.org]
- 13. onclive.com [onclive.com]
- 14. Addition of First-Line this compound to Letrozole or Anastrozole in Hormone Receptor–Positive, HER2-Negative Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound plus letrozole or anastrozole versus placebo plus letrozole or anastrozole as first-line treatment in patients with hormone receptor-positive, HER2-negative advanced breast cancer (DAWNA-2): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. facingourrisk.org [facingourrisk.org]
- 19. Effect of palbociclib plus endocrine therapy on time to chemotherapy across subgroups of patients with hormone receptor‒positive/human epidermal growth factor receptor 2‒negative advanced breast cancer: Post hoc analyses from PALOMA-2 and PALOMA-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Palbociclib Combined with Fulvestrant in Premenopausal Women with Advanced Breast Cancer and Prior Progression on Endocrine Therapy: PALOMA-3 Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phase III Randomized Study of Ribociclib and Fulvestrant in Hormone Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: MONALEESA-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. Ribociclib plus fulvestrant for advanced breast cancer: Health-related quality-of-life analyses from the MONALEESA-3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ribociclib plus fulvestrant for postmenopausal women with hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced breast cancer in the phase III randomized MONALEESA-3 trial: updated overall survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. MONALEESA-3: Ribociclib Plus Fulvestrant Improves Overall Survival Over Fulvestrant Alone in the First-Line Setting - The ASCO Post [ascopost.com]
- 26. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 27. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 28. Health‐Related Quality of Life in MONARCH 2: Abemaciclib plus Fulvestrant in Hormone Receptor‐Positive, HER2‐Negative Advanced Breast Cancer After Endocrine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The Effect of Abemaciclib Plus Fulvestrant on Overall Survival in Hormone Receptor-Positive, ERBB2-Negative Breast Cancer That Progressed on Endocrine Therapy-MONARCH 2: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. MONARCH 2: Abemaciclib in Combination With Fulvestrant in Women With HR+/HER2- Advanced Breast Cancer Who Had Progressed While Receiving Endocrine Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. This compound or placebo plus fulvestrant in hormone receptor-positive and HER2-negative advanced breast cancer: a randomized, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. cancernetwork.com [cancernetwork.com]
Dalpiciclib vs. Abemaciclib: A Comparative Analysis of Kinase Selectivity and Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dalpiciclib and abemaciclib, focusing on their distinct kinase selectivity profiles and underlying mechanisms of action. The information is supported by experimental data to aid in a comprehensive understanding of these two prominent cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors.
This compound and abemaciclib are both potent inhibitors of CDK4 and CDK6, key regulators of the cell cycle. Their primary mechanism of action involves preventing the phosphorylation of the retinoblastoma protein (Rb), which in turn inhibits the release of the E2F transcription factor, leading to G1 phase cell cycle arrest and the suppression of tumor cell proliferation.[1][2] While sharing this core mechanism, crucial differences in their kinase selectivity lead to distinct biological activities and clinical profiles.
Kinase Selectivity Profile
A key differentiator between this compound and abemaciclib lies in their selectivity for CDK4 and CDK6, as well as their activity against other kinases. Abemaciclib exhibits a greater potency for CDK4 over CDK6, whereas this compound demonstrates comparable inhibition of both kinases.[3][4] Furthermore, at higher concentrations, abemaciclib is known to inhibit a broader range of kinases, a characteristic not as prominent with the more selective this compound.[3][5][6]
Data Presentation: In Vitro Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) and binding affinities (Ki) of this compound and abemaciclib against various cyclin-dependent kinases and other key kinases. This quantitative data highlights the nuanced differences in their inhibitory profiles.
| Target Kinase | This compound IC50 (nM) | Abemaciclib IC50 (nM) | Abemaciclib Ki (nM) | References |
| CDK4/cyclin D1 | 12.4 | 0.46, 2.0 | 0.6 | [4][7][8] |
| CDK6/cyclin D1 | 9.9 | 0.43, 10.0 | 8.2 | [4][7][8] |
| CDK4/cyclin D3 | Not Reported | 6.2 | Not Reported | [7] |
| CDK6/cyclin D3 | Not Reported | 8.9 | Not Reported | [7] |
| GSK3β | Not Reported | 8.67 | Not Reported | [7] |
| CDK1/cyclin B | Not Reported | >100 | Not Reported | [6] |
| CDK2/cyclin A | Not Reported | >100 | Not Reported | [6] |
| CDK2/cyclin E | Not Reported | >100 | Not Reported | [6] |
| CDK9 | Not Reported | 57 | Not Reported | [9] |
| PIM1 | Not Reported | 50 | Not Reported | [9] |
| HIPK2 | Not Reported | 31 | Not Reported | [9] |
| DYRK2 | Not Reported | 61 | Not Reported | [9] |
Note: IC50 and Ki values can vary between different assays and experimental conditions. The data presented is a compilation from multiple sources to provide a comparative overview.
Mechanism of Action: Beyond CDK4/6 Inhibition
The primary mechanism for both drugs is the inhibition of the CDK4/6-Rb pathway, effectively halting cell cycle progression at the G1/S checkpoint.[1][2]
CDK4/6-Rb Signaling Pathway
Caption: The CDK4/6-Rb Signaling Pathway.
However, the broader kinase inhibition profile of abemaciclib suggests additional mechanisms may be at play, particularly at higher, clinically achievable concentrations.[6] Inhibition of kinases such as CDK2, CDK9, and GSK3β could contribute to its observed single-agent activity and its efficacy in Rb-deficient tumor models, a setting where highly selective CDK4/6 inhibitors are less effective.[3][5] This suggests that abemaciclib's anti-tumor effects may not be solely dependent on a functional Rb protein.[5]
Experimental Protocols
The determination of kinase selectivity and inhibitory potency relies on robust biochemical and cellular assays.
Biochemical Kinase Inhibition Assay (Radiometric)
A common method to determine IC50 values is the radiometric kinase assay. The following provides a generalized workflow for such an experiment, based on protocols used for abemaciclib.[7]
Caption: Workflow for a Radiometric Kinase Assay.
Detailed Methodology:
-
Reagent Preparation: A base reaction buffer is prepared, typically containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and other stabilizing agents.[7] The specific kinase and its substrate are diluted in this buffer.
-
Compound Addition: The test compounds (this compound or abemaciclib), diluted in DMSO, are added to the kinase reaction mixture.[7]
-
Pre-incubation: The mixture of kinase, substrate, and inhibitor is pre-incubated for approximately 20 minutes at room temperature to allow for binding.[7]
-
Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP, such as [33P]-ATP.[7]
-
Reaction Incubation: The reaction is allowed to proceed for a defined period, for example, 2 hours.[10]
-
Reaction Termination and Substrate Capture: The reaction is stopped, and the phosphorylated substrate is captured, often on a filter membrane that binds the substrate.
-
Washing: The filter is washed to remove any unincorporated [33P]-ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined from dose-response curves.
Cellular Proliferation Assay (Ki-67 Immunohistochemistry)
To assess the effect of these inhibitors on cell proliferation within tumor tissue, Ki-67 immunohistochemistry (IHC) is a standard method used in clinical trials.[11][12]
Detailed Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor tissue sections are prepared.
-
Antigen Retrieval: The tissue sections are pre-treated to unmask the Ki-67 antigen.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific for the Ki-67 protein (e.g., MIB-1).[11]
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is added, followed by a chromogenic substrate to visualize the Ki-67 positive cells.
-
Scoring: The percentage of tumor cells with positive nuclear staining for Ki-67 is determined by a pathologist, often by counting a specific number of tumor cells in representative areas.[12]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 1 study of this compound, a cyclin-dependent kinase 4/6 inhibitor in Chinese patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological specificity of CDK4/6 inhibitors: dose response relationship, in vivo signaling, and composite response signature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Competitive Kinase Enrichment Proteomics Reveals that Abemaciclib Inhibits GSK3β and Activates WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. domainex.co.uk [domainex.co.uk]
- 11. Practical Issues of Ki-67 Evaluation in Breast Cancer Clinical Practice [xiahepublishing.com]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
